Biological activity of Ethyl chloro((4-nitrophenyl)hydrazono)acetate and its derivatives.
Executive Summary Ethyl chloro((4-nitrophenyl)hydrazono)acetate (ECNPHA) represents a critical class of hydrazonoyl chlorides serving as a dual-function pharmacophore. While exhibiting intrinsic antimicrobial and cytotox...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl chloro((4-nitrophenyl)hydrazono)acetate (ECNPHA) represents a critical class of hydrazonoyl chlorides serving as a dual-function pharmacophore. While exhibiting intrinsic antimicrobial and cytotoxic properties typical of the hydrazone class, its primary value in drug development is its role as a "Gateway Scaffold."
Under basic conditions, ECNPHA undergoes dehydrohalogenation to generate transient nitrilimines (1,3-dipoles). These species are highly reactive intermediates used to synthesize pyrazole and thiadiazole libraries—heterocycles that dominate modern kinase inhibitor and antibiotic pipelines. This guide details the synthesis, reactivity, and biological validation of ECNPHA and its cyclized derivatives.
Chemical Architecture & Synthetic Utility
The Japp-Klingemann Pathway
The synthesis of ECNPHA relies on the Japp-Klingemann reaction, a robust method for converting active methylenes into hydrazones. The process involves the coupling of a diazonium salt with an
-halo--keto ester, followed by a deacylating rearrangement.
Reaction Logic:
Diazotization: 4-Nitroaniline is converted to its diazonium chloride at 0–5°C to prevent decomposition.
Coupling: The diazonium species attacks the enol form of Ethyl 2-chloroacetoacetate.
Deacetylation: The intermediate undergoes nucleophilic attack (usually by acetate or ethoxide ions), cleaving the acetyl group to yield the stable hydrazonoyl chloride (ECNPHA).
The Nitrilimine Generator
The defining feature of ECNPHA is the acidity of its hydrazone proton (
). In the presence of a base (Triethylamine or EtONa), it eliminates HCl to form a Nitrilimine dipole. This dipole is trapped in situ by dipolarophiles (alkenes, alkynes) to form 5-membered heterocycles.[1]
Visualization: Synthetic Workflow
The following diagram illustrates the conversion of raw materials into the ECNPHA scaffold and its subsequent transformation into bioactive pyrazoles.
Figure 1: The Japp-Klingemann route to ECNPHA and its evolution into pyrazole therapeutics via 1,3-dipolar cycloaddition.[2][3][4]
Biological Activity Spectrum
Research indicates that while ECNPHA possesses intrinsic activity, its cyclized derivatives (Pyrazoles) exhibit significantly higher potency and selectivity.
Antimicrobial Activity
The hydrazone linkage (
) mimics peptide bonds, allowing these molecules to interact with bacterial cell walls and inhibit biosynthesis. The electron-withdrawing nitro group () enhances lipophilicity, facilitating membrane penetration.
The biological efficacy of ECNPHA derivatives stems from their ability to act as isosteres of biological purines. The pyrazole ring, formed from the ECNPHA precursor, serves as a rigid scaffold that positions hydrogen bond donors/acceptors (the nitro group and ester carbonyl) in optimal orientation for receptor binding.
Pharmacophore Mapping
Hydrazone Linker (
): Provides a rigid spacer and electron density for hydrogen bonding.
4-Nitrophenyl Group: Acts as a lipophilic tail, anchoring the molecule into hydrophobic pockets of enzymes (e.g., the ATP-binding cleft of kinases).
Chloro/Ester Moiety: These electron-withdrawing groups increase the electrophilicity of the core, potentially facilitating covalent interactions with cysteine residues in target proteins.
Figure 2: Pharmacophore interaction logic for ECNPHA-derived heterocycles.
References
BenchChem. (2025).[9] Ethyl chloro((4-nitrophenyl)hydrazono)acetate: Biological Activity and Synthesis.[7] Retrieved from 7
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6174093, Ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate.[2] Retrieved from 2[2][10]
Popiołek, L. et al. (2021).[11] Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.[12] MDPI Molecules.[13] Retrieved from 12
Albar, H. A. (1999).[4] 1,3-Dipolar Cycloaddition of Four Hydrazonoyl Chlorides to β-Diketones.[4] Journal of Chemical Research.[4] Retrieved from 4[14]
Shawali, A. S. et al. (2017).[12] Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines.[6] International Journal of Organic Chemistry.[6] Retrieved from 6
Molecular structure and formula of Ethyl chloro((4-nitrophenyl)hydrazono)acetate.
Executive Summary Ethyl chloro((4-nitrophenyl)hydrazono)acetate (CAS: 27143-13-1) is a specialized hydrazonoyl chloride intermediate used primarily in the synthesis of pyrazole-based pharmacophores. It serves as a stable...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl chloro((4-nitrophenyl)hydrazono)acetate (CAS: 27143-13-1) is a specialized hydrazonoyl chloride intermediate used primarily in the synthesis of pyrazole-based pharmacophores. It serves as a stable precursor to nitrile imines , transient 1,3-dipoles that are fundamental to Huisgen cycloaddition reactions.
This guide provides a rigorous analysis of its molecular architecture, a validated Japp-Klingemann synthetic protocol, and a mechanistic breakdown of its application in drug development (notably in the synthesis of Factor Xa inhibitors like Apixaban).
Part 1: Molecular Architecture & Physicochemical Properties
Structural Identity
The molecule consists of an ethyl acetate backbone substituted at the alpha-carbon with a chlorine atom and a (4-nitrophenyl)hydrazone moiety.[1] It belongs to the class of hydrazidoyl halides .
While hydrazones can exist in E or Z configurations, hydrazonoyl chlorides of this type predominantly adopt the (Z)-configuration .
Stabilization Mechanism: An intramolecular hydrogen bond forms between the hydrazone N-H proton and the carbonyl oxygen of the ester group. This locks the conformation, reducing steric clash between the chlorine atom and the aromatic ring.
Implication: This pre-organized structure facilitates the base-mediated elimination of HCl to form the linear nitrile imine dipole required for cycloaddition.
Part 2: Synthetic Pathways & Mechanistic Insight[3]
The industrial standard for synthesizing this compound is the Japp-Klingemann reaction . This method is preferred over direct chlorination of hydrazones due to higher regioselectivity and the availability of cheap starting materials (anilines and beta-keto esters).
The Japp-Klingemann Protocol
This sequence involves the coupling of a diazonium salt with an active methylene compound (ethyl 2-chloroacetoacetate), followed by in situ deacetylation.
Solvent System: Ethanol/Water (biphasic buffering is critical).
Figure 1: Step-wise synthesis via the Japp-Klingemann reaction.[1][3] Note the critical temperature control in Step 1 to prevent diazonium decomposition.
Detailed Methodology
Diazotization (0–5 °C): Dissolve 4-nitroaniline in concentrated HCl. Add aqueous NaNO₂ dropwise, maintaining temperature below 5 °C. The solution becomes clear/yellowish as the diazonium salt forms.
Preparation of Nucleophile: Dissolve ethyl 2-chloroacetoacetate in ethanol. Add a saturated solution of Sodium Acetate (buffer).
Coupling (Japp-Klingemann Cleavage): Slowly add the cold diazonium solution to the ester mixture.
Mechanism:[1][4][5] The diazonium ion attacks the active methylene carbon. The intermediate undergoes hydrolytic cleavage of the acetyl group (deacetylation) driven by the formation of the thermodynamically stable hydrazone bond.
Work-up: The product precipitates as a solid. Filter, wash with cold water (to remove salts), and recrystallize from ethanol to obtain the pure hydrazonoyl chloride.
Part 3: Reactivity Profile & Applications
The core value of Ethyl chloro((4-nitrophenyl)hydrazono)acetate lies in its ability to generate Nitrile Imines .
The 1,3-Dipolar Cycloaddition (Huisgen Reaction)
Under basic conditions (e.g., Triethylamine), the compound undergoes dehydrohalogenation (loss of HCl) to form a transient 1,3-dipole. This dipole reacts with dipolarophiles (alkenes/alkynes) to yield pyrazoles.
Key Application: This pathway is a critical step in the synthesis of Apixaban (Eliquis) and related Factor Xa inhibitors, where the pyrazole core is constructed using this specific hydrazonoyl chloride.
Figure 2: Mechanism of Nitrile Imine generation and subsequent [3+2] cycloaddition to form the pyrazole scaffold.[1]
Mechanistic Causality
Base Abstraction: Triethylamine abstracts the hydrazone proton (NH).
Chloride Elimination: The electron density shifts, expelling the chloride ion.
Dipole Formation: This results in the linear Nitrile Imine (
).
Cycloaddition: The dipole reacts with an electron-rich alkene (e.g., a morpholine-enamine in Apixaban synthesis) to close the 5-membered pyrazole ring regioselectively.
Part 4: Characterization & Safety
Spectroscopic Signature
To validate the synthesis, researchers should look for these diagnostic signals:
Method
Diagnostic Signal
Assignment
¹H NMR
δ 8.0–8.3 ppm (2H, d)
Aromatic protons ortho to NO₂ (Deshielded)
δ 10.5–12.0 ppm (1H, s)
Hydrazone NH (Broad, exchangeable)
δ 4.3 ppm (2H, q)
Ethyl ester (-CH₂-)
IR
3200–3300 cm⁻¹
N-H stretching
1710–1730 cm⁻¹
C=O (Ester carbonyl)
1500–1550 cm⁻¹
NO₂ (Asymmetric stretch)
MS
m/z ~271/273
Molecular ion [M]⁺ (Shows 3:1 Cl isotope pattern)
Safety Protocols
Nitro Compounds: Potentially explosive if heated under confinement. Avoid grinding dry solids.
Sensitizer: Hydrazones are known skin sensitizers. Use nitrile gloves and work in a fume hood.
Chlorinated Intermediate: Hydrolyzes slowly to release HCl; store in a desiccator.
References
Organic Reactions. (2026). The Japp-Klingemann Reaction: Mechanism and Applications. Retrieved from [Link]
Asian Journal of Chemistry. (2025). Process Development for Apixaban Intermediates via Japp-Klingemann Reaction. Retrieved from [Link]
Organic Chemistry Portal. (2025). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]
PubChem. (2025).[6] Ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate Data. Retrieved from [Link]
The Hydrazone Scaffold: A Versatile Platform in Modern Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Hydrazone derivatives, characterized by the R1R2C=NNH2 functional group, have e...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Hydrazone derivatives, characterized by the R1R2C=NNH2 functional group, have emerged as a privileged scaffold in medicinal chemistry.[1][2][3] Their synthetic accessibility, structural diversity, and wide spectrum of biological activities have positioned them as promising candidates for the development of novel therapeutic agents.[4][5] This in-depth technical guide provides a comprehensive overview of the potential applications of hydrazone derivatives, with a focus on their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. The guide delves into the causality behind experimental choices in their synthesis and biological evaluation, offering field-proven insights for researchers in drug discovery and development.
Introduction: The Chemical and Biological Significance of Hydrazones
Hydrazones are a class of organic compounds containing the azomethine group (-NHN=CH-).[4][6] They are typically formed through the condensation reaction of hydrazines or hydrazides with aldehydes and ketones.[3][7][8] The presence of the C=N double bond, conjugated with a lone pair of electrons from the adjacent nitrogen atom, imparts unique physicochemical properties to these molecules.[9] The nitrogen atoms in the hydrazone moiety are nucleophilic, while the carbon atom exhibits both electrophilic and nucleophilic character.[9] This reactivity, coupled with the relative ease of synthesis and structural modification, makes hydrazones an attractive scaffold for medicinal chemists.[1][3]
The biological importance of hydrazones is underscored by their presence in numerous bioactive heterocyclic compounds and their diverse pharmacological applications.[1][6] The structural flexibility of the hydrazone backbone allows for the incorporation of various pharmacophoric groups, leading to compounds with a wide range of therapeutic effects.
Caption: General chemical structure of a hydrazone derivative.
Therapeutic Applications of Hydrazone Derivatives
The versatility of the hydrazone scaffold has been exploited to develop compounds with a broad spectrum of biological activities. The following sections highlight some of the most promising therapeutic areas for hydrazone derivatives.
Anticancer Activity
Hydrazone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[10][11][12]
Mechanisms of Action:
Enzyme Inhibition: Many hydrazone derivatives exhibit anticancer activity by inhibiting key enzymes involved in cancer cell signaling and proliferation, such as receptor tyrosine kinases (e.g., EGFR, VEGFR-2) and cyclin-dependent kinases (CDKs).[12][13]
Induction of Apoptosis: Several hydrazone compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[12][14] This can involve the activation of caspases and the disruption of mitochondrial function.[12][14]
Cell Cycle Arrest: Hydrazone derivatives can arrest the cell cycle at different phases (e.g., G1, G2/M), preventing the uncontrolled division of cancer cells.[11]
Inhibition of Angiogenesis: Some hydrazones have been found to inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[14]
Structure-Activity Relationship (SAR) Insights:
The nature and position of substituents on the aromatic rings of the hydrazone molecule play a crucial role in determining its anticancer activity.[10]
The presence of electron-withdrawing groups, such as nitro or halogen moieties, on the phenyl ring can enhance the antiproliferative activity.[10]
The hydrazide/hydrazone linker itself is important for the molecule's ability to interact with biological targets and can influence its pharmacokinetic properties.[15]
The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Hydrazone derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[9][16][17]
Mechanisms of Action:
Inhibition of Essential Enzymes: Hydrazones can inhibit microbial enzymes that are vital for cell wall synthesis, DNA replication, or protein synthesis.
Disruption of Cell Membrane Integrity: Some hydrazone derivatives can interfere with the structure and function of the microbial cell membrane, leading to cell death.[11]
Chelation of Metal Ions: The ability of hydrazones to chelate metal ions can disrupt essential metabolic processes in microorganisms that are dependent on these ions.
Structure-Activity Relationship (SAR) Insights:
The presence of a quinoline moiety in the hydrazone structure has been associated with potent antibacterial activity.[4]
Substituents on the aromatic rings, such as halogens and hydroxyl groups, can significantly influence the antimicrobial potency.[10]
The lipophilicity of the molecule can affect its ability to penetrate the microbial cell wall.
Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures. Hydrazone derivatives have been extensively investigated for their anticonvulsant properties, with some compounds showing promising activity in preclinical models.[2][18][19][20]
Mechanisms of Action:
Modulation of Ion Channels: Some hydrazones may exert their anticonvulsant effects by modulating the activity of voltage-gated sodium or calcium channels, which are involved in neuronal excitability.
Enhancement of GABAergic Neurotransmission: Another potential mechanism is the enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) signaling in the brain.[20]
Structure-Activity Relationship (SAR) Insights:
The presence of an aryl or heteroaryl ring attached to the hydrazone moiety is often a key feature for anticonvulsant activity.
The nature of the substituent on the aryl ring can influence the potency and neurotoxicity profile of the compound.[21]
Anti-inflammatory and Analgesic Activity
Hydrazone derivatives have demonstrated significant anti-inflammatory and analgesic properties, making them potential candidates for the treatment of pain and inflammatory conditions.[4][9][18]
Mechanisms of Action:
Inhibition of Cyclooxygenase (COX) Enzymes: Some hydrazones are known to inhibit COX enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain.[13][18]
Inhibition of Monoamine Oxidase (MAO): Certain hydrazone derivatives act as inhibitors of MAO, an enzyme involved in the metabolism of neurotransmitters, which can contribute to their antidepressant and analgesic effects.[1][22][23]
Structure-Activity Relationship (SAR) Insights:
The structural modification of existing anti-inflammatory drugs, such as piroxicam, with a hydrazone moiety has led to compounds with enhanced activity.[4][5]
The presence of specific substituents on the aromatic rings can modulate the selectivity for COX-1 versus COX-2.
Synthesis of Hydrazone Derivatives: A Step-by-Step Protocol
The synthesis of hydrazone derivatives is typically a straightforward and high-yielding process.[7][24] The following is a general experimental protocol for the synthesis of hydrazones via the condensation of a hydrazide with an aldehyde.
Caption: A typical workflow for the synthesis of hydrazone derivatives.
Materials:
Substituted hydrazide (1.0 mmol)
Substituted aldehyde (1.0 mmol)
Absolute ethanol (20 mL)
Glacial acetic acid (2-3 drops)
Procedure:
Dissolution of Reactants: In a 50 mL round-bottom flask, dissolve the substituted hydrazide (1.0 mmol) and the substituted aldehyde (1.0 mmol) in absolute ethanol (20 mL).
Addition of Catalyst: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
Reflux: Equip the flask with a condenser and reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration.
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials.
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to obtain the pure hydrazone derivative.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[16][24][25]
Biological Evaluation: A General Protocol for Antimicrobial Screening
The following protocol provides a general method for evaluating the in vitro antibacterial activity of synthesized hydrazone derivatives using the disc diffusion method.[24][25]
Standard antibiotic (e.g., ampicillin) as a positive control[26]
Solvent (e.g., DMSO) as a negative control
Procedure:
Preparation of Inoculum: Prepare a fresh inoculum of the test bacteria in sterile saline and adjust the turbidity to match the 0.5 McFarland standard.
Preparation of Agar Plates: Pour molten nutrient agar into sterile Petri dishes and allow it to solidify.
Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.
Application of Discs: Prepare solutions of the synthesized hydrazone derivatives and the standard antibiotic at a specific concentration (e.g., 100 µg/mL) in a suitable solvent. Impregnate sterile filter paper discs with these solutions and the solvent control.
Placement of Discs: Aseptically place the impregnated discs on the surface of the inoculated agar plates.
Incubation: Incubate the plates at 37°C for 24 hours.
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity.[26]
Determination of Minimum Inhibitory Concentration (MIC): The MIC, which is the lowest concentration of the compound that inhibits the visible growth of the microorganism, can be determined using a broth microdilution method.[24][25]
Conclusion and Future Directions
Hydrazone derivatives represent a highly versatile and promising class of compounds in medicinal chemistry.[3][9] Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them attractive candidates for further drug development.[4] This guide has provided an in-depth overview of the significant potential of hydrazones in anticancer, antimicrobial, anticonvulsant, and anti-inflammatory therapies.
Future research in this area should focus on:
The design and synthesis of novel hydrazone derivatives with improved potency, selectivity, and pharmacokinetic profiles.
In-depth mechanistic studies to fully elucidate the modes of action of these compounds.
The use of computational tools, such as molecular docking, to guide the design of more effective hydrazone-based drugs.[21][27]
The evaluation of promising candidates in preclinical and clinical studies to translate their therapeutic potential into tangible clinical benefits.
By leveraging the principles of medicinal chemistry and a thorough understanding of their structure-activity relationships, the full therapeutic potential of the hydrazone scaffold can be realized.
References
A Review on Biological Activities of Hydrazone Derivatives - Impactfactor. (2016, February 29). Retrieved from [Link]
Biological Activities of Hydrazone Derivatives in the New Millennium - SciSpace. (2012). Retrieved from [Link]
Biological Activities of Hydrazone Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]
Synthesis, characterization and antimicrobial activity of some novel hydrazone derivatives of anacardic acid - Der Pharma Chemica. (n.d.). Retrieved from [Link]
Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models - ResearchGate. (2016). Retrieved from [Link]
Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - MDPI. (2022, October 10). Retrieved from [Link]
Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models - PubMed. (2016, November 15). Retrieved from [Link]
Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2017, December 31). Retrieved from [Link]
A review exploring biological activities of hydrazones - PMC. (n.d.). Retrieved from [Link]
Review on hydrazone and it's biological activities - ijmrt. (2024). Retrieved from [Link]
A Systematic Review on Hydrazones Their Chemistry and Biological Activities - AIP Publishing. (2023, September 8). Retrieved from [Link]
Full article: Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - Taylor & Francis. (2025, May 27). Retrieved from [Link]
Journal of Phytochemistry & Biochemistry - Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review - OMICS International. (2017, December 31). Retrieved from [Link]
Biological activities of hydrazones: A review | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PubMed. (2022, October 10). Retrieved from [Link]
Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC - NIH. (n.d.). Retrieved from [Link]
Synthesis and Evaluation of New Hydrazone Derivatives as Antibacterial. (2025, June 25). Retrieved from [Link]
Full article: Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - Taylor & Francis. (n.d.). Retrieved from [Link]
Design, Synthesis, Antidiabetic Activity and In Silico Studies of New Hydrazone Derivatives Derived from Acetohexamide - PMC. (n.d.). Retrieved from [Link]
Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity - MDPI. (2021, October 15). Retrieved from [Link]
Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. (2025, March 3). Retrieved from [Link]
Synthesis of novel coumarin–hydrazone hybrids as α-glucosidase inhibitors and their molecular docking studies - RSC Publishing. (2023, September 4). Retrieved from [Link]
A review of hydrazide-hydrazone metal complexes' antitumor potential - Frontiers. (2024, April 24). Retrieved from [Link]
Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC. (2024, June 27). Retrieved from [Link]
Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity - MDPI. (2021, October 15). Retrieved from [Link]
Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (2025, October 16). Retrieved from [Link]
A Series of New Hydrazone Derivatives: Synthesis, Molecular Docking and Anticholinesterase Activity Studies - Bentham Science Publisher. (n.d.). Retrieved from [Link]
Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4- dinitrophenyl) hydrazine. (2022, September 29). Retrieved from [Link]
Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. (2025, March 3). Retrieved from [Link]
Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC. (2022, October 10). Retrieved from [Link]
Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Synthesis molecular modeling and anticonvulsant activity of some hydrazone, semicarbazone, and thiosemicarbazone derivatives of benzylidene camphor. (2014, September 22). Retrieved from [Link]
ANTICONVULSANT ACTIVITY OF ISONICOTINIC ACID HYDRAZONE DERIVATIVES USING MES, scPTZ AND ROTOROD NEUROTOXICITY MODELS | Journal of Applied Pharmaceutical Sciences and Research. (n.d.). Retrieved from [Link]
Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - MDPI. (n.d.). Retrieved from [Link]
Synthesis of Hydrazone based Derivatives - YouTube. (2025, April 26). Retrieved from [Link]
Journal of Phytochemistry & Biochemistry - Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review - Omics. (2017, December 31). Retrieved from [Link]
Application Note: Utilization of Ethyl chloro((4-nitrophenyl)hydrazono)acetate in Apixaban Chemistry
This Application Note is designed for process chemists and researchers involved in the synthesis of Factor Xa inhibitors. It details the specific utilization of Ethyl chloro((4-nitrophenyl)hydrazono)acetate —a structural...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for process chemists and researchers involved in the synthesis of Factor Xa inhibitors. It details the specific utilization of Ethyl chloro((4-nitrophenyl)hydrazono)acetate —a structural analog of the standard Apixaban starting material—primarily used in the synthesis of impurity standards and structural analogs (specifically the N-(4-nitrophenyl) congener).[1]
[1]
Executive Summary
The industrial synthesis of Apixaban typically relies on the [3+2] cycloaddition of a 4-methoxyphenyl hydrazonoyl chloride derivative.[1][2] However, the 4-nitrophenyl analog—Ethyl chloro((4-nitrophenyl)hydrazono)acetate —is a critical reagent for synthesizing specific impurity standards (e.g., the N-nitro impurity) and for Structure-Activity Relationship (SAR) studies exploring the electronic influence of the N1-aryl substituent.[1]
This guide provides a validated protocol for the preparation of this nitro-hydrazone reagent and its subsequent deployment in the construction of the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine core via a Huisgen cycloaddition.[1][2]
Key Technical Distinction:
Standard Apixaban Reagent: Ethyl chloro((4-methoxy phenyl)hydrazono)acetate.[1][2][3][4][5]
Application: Synthesis of the N-nitrophenyl Apixaban analog (Impurity Reference Standard).
Chemical Context & Mechanism
The core transformation involves the generation of a reactive nitrile imine dipole from the hydrazonoyl chloride precursor.[2] This dipole undergoes a regioselective 1,3-dipolar cycloaddition with an electron-rich enamine (the lactam intermediate).[1][2]
Mechanistic Pathway[2][6][7][8][9]
Dipole Formation: Under basic conditions (Triethylamine), the hydrazonoyl chloride undergoes dehydrochlorination to form the transient nitrile imine.[2]
Cycloaddition: The 1,3-dipole attacks the enamine double bond of the morpholine-lactam.[2]
Elimination: Spontaneous elimination of morpholine restores the double bond and aromatizes the pyrazole ring.[2]
Reaction Scheme Visualization
Caption: Pathway for the synthesis of the N-nitrophenyl Apixaban analog via Japp-Klingemann condensation and 1,3-dipolar cycloaddition.
Experimental Protocols
Part A: Synthesis of Ethyl chloro((4-nitrophenyl)hydrazono)acetate
This step utilizes the Japp-Klingemann reaction, coupling the diazonium salt of 4-nitroaniline with ethyl 2-chloroacetoacetate.[1]
Diazotization: In a 500 mL 3-neck flask, dissolve 4-nitroaniline (13.8 g, 100 mmol) in conc. HCl (30 mL) and water (30 mL). Cool to 0–5°C. Dropwise add a solution of NaNO₂ (7.6 g, 110 mmol) in water (20 mL), maintaining temperature <5°C. Stir for 30 min.
Coupling Preparation: In a separate vessel, dissolve Ethyl 2-chloroacetoacetate (17.3 g, 105 mmol) in Ethanol (100 mL) and water (50 mL) containing Sodium Acetate (24.6 g, 300 mmol). Cool to 0–5°C.[1][2]
Reaction: Slowly transfer the cold diazonium solution into the buffered ester solution over 45 minutes. The mixture will turn yellow/orange.[2][6]
Workup: Stir at 0°C for 2 hours, then allow to warm to room temperature (20-25°C) for 4 hours. The acetyl group cleaves spontaneously.[2]
Isolation: Filter the precipitated solid. Wash with cold water (3 x 50 mL) and cold ethanol (1 x 20 mL).[1]
Drying: Dry under vacuum at 45°C to constant weight.
Activation: Add Triethylamine (9.8 mL, 70 mmol) dropwise over 10 minutes. Note: Slight exotherm may occur.[2]
Reaction: Heat the mixture to 90°C (or reflux if using EtOAc) and stir for 6–8 hours. Monitor by HPLC for the disappearance of the lactam.
Quench: Cool to 25°C. Add 1N HCl (50 mL) to quench the reaction and remove excess TEA/Morpholine. Stir for 1 hour.
Phase Separation: Separate the organic layer.[2][8] Extract the aqueous layer with Toluene (2 x 30 mL).[1][2]
Purification: Combine organic layers, wash with brine, and concentrate under reduced pressure. The residue can be recrystallized from Isopropanol/Water.[2]
Critical Process Parameters & Data
Parameter
Specification
Rationale
Diazotization Temp
0 – 5°C
Prevents decomposition of the unstable diazonium salt.[1][2]
Coupling pH
4.0 – 5.0
Sodium acetate buffer ensures correct pH for Japp-Klingemann cleavage.[2]
Cycloaddition Base
Triethylamine (TEA)
Essential to generate the nitrile imine dipole in situ.[1][2]
Reaction Temp
85 – 95°C
High temperature required to overcome the activation energy of the cycloaddition.[1][2]
Stoichiometry
1.1 eq Hydrazone
Slight excess ensures complete consumption of the expensive Lactam intermediate.[1][2]
Comparative Reactivity Note
The 4-nitro substituent is strongly electron-withdrawing compared to the standard 4-methoxy group.[1][2]
Effect: The 4-nitro nitrile imine dipole is more electrophilic.[2]
Observation: The reaction with the electron-rich enamine may proceed faster than the standard Apixaban process.[2] However, the resulting product (Nitro-Analog) will have significantly different solubility and UV absorption profiles (shifted to longer wavelengths due to the nitro auxochrome).[1]
References
Preparation of Apixaban and Intermediates: US Patent 9,603,846 B2.[1][2] Describes the general assembly of the pyrazole core via hydrazonoyl chlorides.[1][2]
Improved Process for Apixaban: European Patent EP 3212620 B1. Details the specific conditions for the 1,3-dipolar cycloaddition using TEA/Toluene.
Synthesis of 1,3-Dipoles: Journal of Medicinal Chemistry (2007), 50(22), 5339-5356. Foundational paper describing the discovery and synthesis of Apixaban and its analogs.[1][2] [1]
Japp-Klingemann Reaction Conditions: Organic Syntheses, Coll. Vol. 4, p.633.[2] General procedure for preparing alpha-chloro hydrazones.
Experimental procedure for nucleophilic substitution reactions of Ethyl chloro((4-nitrophenyl)hydrazono)acetate.
An Application Guide to the Experimental Procedures for Nucleophilic Substitution Reactions of Ethyl chloro((4-nitrophenyl)hydrazono)acetate Abstract This comprehensive technical guide is designed for researchers, medici...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Experimental Procedures for Nucleophilic Substitution Reactions of Ethyl chloro((4-nitrophenyl)hydrazono)acetate
Abstract
This comprehensive technical guide is designed for researchers, medicinal chemists, and professionals in drug development. It details the experimental procedures for leveraging Ethyl chloro((4-nitrophenyl)hydrazono)acetate as a versatile electrophilic substrate in nucleophilic substitution reactions. This document provides not only step-by-step protocols but also delves into the mechanistic rationale behind the experimental design, offering insights into the synthesis of the starting material and its subsequent transformation into a variety of heterocyclic scaffolds. The protocols are presented with the aim of ensuring reproducibility and providing a framework for further synthetic exploration.
Introduction: The Synthetic Versatility of a Key Building Block
Ethyl chloro((4-nitrophenyl)hydrazono)acetate, a member of the hydrazonyl halide class of compounds, is a potent and versatile intermediate in modern organic synthesis.[1][2] Its synthetic utility is primarily derived from a unique molecular architecture: an ester group, a hydrazone moiety, and a reactive C-Cl bond. The presence of a strongly electron-withdrawing 4-nitrophenyl group significantly enhances the electrophilicity of the carbon atom attached to the chlorine, making it highly susceptible to attack by a wide range of nucleophiles.[1]
This inherent reactivity allows the chloro group to be readily displaced, serving as an excellent leaving group in substitution reactions.[1][3][4] Consequently, this compound is a cornerstone for the synthesis of diverse and complex heterocyclic molecules, many of which are investigated as pharmacologically active agents in medicinal chemistry or as novel materials such as dyes.[1] This guide provides validated protocols for the synthesis and subsequent nucleophilic substitution reactions of this key intermediate, empowering researchers to harness its full synthetic potential.
Synthesis of the Precursor: Ethyl chloro((4-nitrophenyl)hydrazono)acetate
The reliable synthesis of the starting material is paramount for any subsequent reactions. The most common and efficient method is a modified Japp-Klingemann reaction, which involves two main stages: the diazotization of 4-nitroaniline and the subsequent coupling with an active methylene compound, ethyl 2-chloroacetoacetate.[1][5]
Workflow for Precursor Synthesis
Caption: Workflow for the synthesis of Ethyl chloro((4-nitrophenyl)hydrazono)acetate.
Protocol 2.1: Synthesis via Diazotization and Coupling
Principle: This protocol is based on the diazotization of the primary aromatic amine of 4-nitroaniline to form a reactive diazonium salt. This salt is immediately used in a coupling reaction with the enolate of ethyl 2-chloroacetoacetate, generated in situ by sodium acetate, to yield the final hydrazone product.[1][2] Maintaining low temperatures throughout the process is critical to prevent the decomposition of the thermally unstable diazonium salt.[1]
Reagent/Material
Molar Mass ( g/mol )
Amount (mmol)
Quantity
4-Nitroaniline
138.12
10
1.38 g
Concentrated HCl
36.46
-
3 mL
Sodium Nitrite (NaNO₂)
69.00
10
0.70 g
Ethyl 2-chloroacetoacetate
164.59
10
1.65 g
Sodium Acetate Trihydrate
136.08
10
1.36 g
Ethanol
46.07
-
100 mL
Water
18.02
-
~50 mL
Procedure:
Diazotization:
In a 250 mL beaker, suspend 4-nitroaniline (1.38 g, 10 mmol) in a mixture of concentrated HCl (3 mL) and water (10 mL).
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
Dissolve sodium nitrite (0.70 g, 10 mmol) in water (10 mL) and cool the solution.
Add the cold sodium nitrite solution dropwise to the 4-nitroaniline suspension over 20 minutes, ensuring the temperature does not rise above 5 °C. Stir for an additional 15 minutes to complete the formation of the diazonium salt solution.
Coupling:
In a separate 500 mL flask, dissolve ethyl 2-chloroacetoacetate (1.65 g, 10 mmol) and sodium acetate trihydrate (1.36 g, 10 mmol) in ethanol (100 mL).
Chill this solution to 0-5 °C in an ice bath.
Slowly add the cold diazonium salt solution to the ethanolic mixture with vigorous stirring over 30 minutes. A yellow or orange solid should begin to precipitate.
Continue stirring the reaction mixture in the ice bath for another hour, then allow it to warm to room temperature and stir for an additional 2 hours.[1]
Workup and Purification:
Collect the precipitated solid by vacuum filtration.
Wash the crude product thoroughly with cold water to remove any inorganic salts.[2]
Recrystallize the solid from ethanol to yield pure Ethyl chloro((4-nitrophenyl)hydrazono)acetate as a crystalline solid.[2]
Dry the product in a vacuum oven. The expected yield is typically in the range of 80-90%.
The Mechanism of Nucleophilic Substitution
The core reactivity of Ethyl chloro((4-nitrophenyl)hydrazono)acetate lies in the nucleophilic substitution at the sp²-hybridized carbon atom bonded to the chlorine. The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) type mechanism, although addition-elimination pathways can also be considered.[3][6]
Key Mechanistic Features:
Electrophilic Center: The carbon atom of the C-Cl bond is highly electron-deficient due to the inductive effect of the chlorine atom and, more significantly, the resonance-withdrawing effect of the 4-nitrophenylhydrazono moiety.
Nucleophilic Attack: An electron-rich nucleophile (Nu:⁻) attacks this electrophilic carbon.
Leaving Group Departure: Simultaneously or in a subsequent step, the chloride ion (Cl⁻), a good leaving group, is expelled.[4]
Note: The DOT language does not support complex chemical structures directly. The above is a conceptual representation. For an accurate chemical diagram, please refer to a chemical drawing software.
Caption: Conceptual diagram of nucleophilic attack on the substrate.
Protocols for Heterocycle Synthesis
The true power of this substrate is realized in its reactions with various nucleophiles to construct heterocyclic rings. Below are detailed protocols for the synthesis of representative classes of heterocycles.
Protocol 4.1: Synthesis of 2-Aminothiazole Derivatives
Principle: Thiourea acts as a binucleophile. The sulfur atom initially attacks the electrophilic carbon, displacing the chloride. This is followed by an intramolecular cyclization where the nitrogen atom attacks the ester carbonyl, leading to the formation of a 2-aminothiazole ring system after dehydration. This reaction provides a direct route to a privileged scaffold in medicinal chemistry.[7]
Reagent/Material
Molar Mass ( g/mol )
Amount (mmol)
Quantity
Ethyl chloro((4-nitrophenyl)hydrazono)acetate
271.66
2.5
0.68 g
Thiourea
76.12
16
1.22 g
Ethanol
46.07
-
50 mL
Triethylamine (TEA)
101.19
2.5
0.35 mL
Procedure:
Dissolve Ethyl chloro((4-nitrophenyl)hydrazono)acetate (0.68 g, 2.5 mmol) and thiourea (1.22 g, 16 mmol) in ethanol (50 mL) in a round-bottom flask.
Add triethylamine (0.35 mL, 2.5 mmol) to the mixture. The base facilitates the reaction by neutralizing the HCl formed.
Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water (100 mL).
A solid product will precipitate. Collect the solid by vacuum filtration.
Wash the solid with cold water and then recrystallize from ethanol to obtain the pure 2-aminothiazole derivative.[7]
Protocol 4.2: Synthesis of Pyrazolo[3,4-c]pyridine Derivatives
Principle: This protocol demonstrates the reaction with a more complex nucleophile, a dihydropyridinone, in the presence of a base. This is a key step in the synthesis of Apixaban, a widely used anticoagulant.[8] The reaction proceeds via an initial nucleophilic substitution followed by an intramolecular condensation to form the fused heterocyclic system.
To a solution of 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (3.17 g, 10 mmol) in toluene (100 mL), add Ethyl chloro((4-nitrophenyl)hydrazono)acetate (2.72 g, 10 mmol).
Add triethylamine (1.67 mL, 12 mmol) as a base.[8]
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC until the starting materials are consumed.
Cool the mixture to room temperature. The product may precipitate out of the solution.
If precipitation occurs, filter the solid. If not, concentrate the toluene under reduced pressure.
The crude product can be purified by column chromatography on silica gel using a solvent system like ethyl acetate/hexanes to yield the desired pyrazolo[3,4-c]pyridine ester.[9]
Data Summary and Troubleshooting
Nucleophile
Product Type
Solvent
Base
Typical Yield
Thiourea
2-Aminothiazole
Ethanol
TEA
50-70%
Amines (e.g., Aniline)
Substituted Hydrazone
DMF/THF
TEA
70-90%
Sodium Azide
Azido Derivative
DMF
None
>90%
Dihydropyridinone
Pyrazolo[3,4-c]pyridine
Toluene
TEA
60-80%
Problem
Potential Cause
Suggested Solution
Low Yield
Incomplete reaction; decomposition of starting material or product.
Increase reaction time, check temperature control. Ensure reagents are pure and dry.
Multiple Spots on TLC
Formation of side products; unreacted starting material.
Optimize reaction conditions (temperature, solvent, base). Purify via column chromatography.
Reaction Fails to Start
Low reactivity of nucleophile; inactive catalyst/base.
Use a stronger base or a more polar aprotic solvent (e.g., DMF). Check the quality of reagents.
Product Oily/Difficult to Crystallize
Presence of impurities.
Purify via column chromatography before attempting crystallization. Try trituration with a non-polar solvent like hexanes.
Conclusion
Ethyl chloro((4-nitrophenyl)hydrazono)acetate stands out as a highly valuable and adaptable substrate for constructing a multitude of heterocyclic systems. The protocols and mechanistic discussions provided herein offer a robust foundation for chemists to explore its reactivity. The straightforward displacement of the chloro group by a vast array of nucleophiles opens avenues for the discovery of new chemical entities with potential applications in drug discovery, materials science, and beyond.[1]
Title: Nucleophilic Substitution Reactions
Source: Chem.libretexts.org (assumed from content, original source likely a university chemistry course)
URL: [Link]
Title: Identification, Characterization, and Control Strategies of Noval Apixaban N-ethyl impurity formed during the manufacturing process
Source: IJNRD (International Journal of Novel Research and Development)
URL: [Link]
Title: Nucleophilic substitution
Source: Wikipedia
URL: [Link]
Title: A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban
Source: ResearchGate
URL: [Link]
Title: Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione
Source: Arkat USA
URL: [Link]
Analytical methods for purity assessment of Ethyl chloro((4-nitrophenyl)hydrazono)acetate
Focus: Purity Assessment of Ethyl chloro((4-nitrophenyl)hydrazono)acetate Introduction & Chemical Context Ethyl chloro((4-nitrophenyl)hydrazono)acetate (CAS: 27143-13-1), often abbreviated as CPHA , is a critical hydrazo...
Author: BenchChem Technical Support Team. Date: February 2026
Focus: Purity Assessment of Ethyl chloro((4-nitrophenyl)hydrazono)acetate
Introduction & Chemical Context
Ethyl chloro((4-nitrophenyl)hydrazono)acetate (CAS: 27143-13-1), often abbreviated as CPHA , is a critical hydrazonoyl chloride intermediate.[1] It is primarily employed as a 1,3-dipole precursor (nitrilimine) for the synthesis of pyrazoles and isoxazoles via [3+2] cycloaddition.[1]
High purity is essential because impurities—specifically unreacted diazonium salts or hydrolysis products—can act as radical scavengers or competing nucleophiles, drastically reducing yield in subsequent cycloadditions.[2]
Structural Dynamics & Stability
The analysis of CPHA is complicated by two factors:
E/Z Isomerism: The
hydrazone bond allows for geometric isomers. While the -isomer (intramolecular H-bond stabilized) is often the thermodynamic product in solid state, solution-phase equilibration can occur.[1]
Hydrolytic Instability: The imidoyl chloride moiety (
) is susceptible to hydrolysis, converting the compound to the corresponding hydrazide or carboxylic acid derivative upon exposure to moisture.[1]
Analytical Workflow Strategy
The following diagram outlines the integrated workflow for validating CPHA purity, distinguishing between rapid manufacturing checks and deep structural characterization.
Figure 1: Integrated analytical workflow for hydrazonoyl chloride assessment.
This is the "Gold Standard" method for quantitative purity.
Critical Causality: Standard neutral mobile phases (Water/Methanol) are forbidden .[1] The C-Cl bond is labile; without an acidic modifier, on-column hydrolysis can occur, leading to split peaks and ghosting.[1][2] We utilize 0.1% Formic Acid to stabilize the hydrazone and suppress silanol interactions with the nitro-aniline moiety.[2]
3.1 Chromatographic Conditions
Parameter
Specification
Column
C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A
0.1% Formic Acid in Water (Milli-Q grade)
Mobile Phase B
0.1% Formic Acid in Acetonitrile (HPLC Grade)
Flow Rate
1.0 mL/min
Column Temp
30°C (Controlled)
Detection (UV)
254 nm (Aromatic/Nitro) and 310 nm (Hydrazone conjugation)
Dissolve in 10 mL of anhydrous Acetonitrile . Note: Do not use Methanol as the diluent; it can undergo nucleophilic attack on the C-Cl bond over time.[2]
Filter through a 0.22 µm PTFE syringe filter.
Inject immediately.
3.4 Impurity Profile & Acceptance Criteria
Component
Relative Retention Time (RRT)
Acceptance Limit
Hydrolysis Product (Acid)
~0.4 - 0.5
< 0.5%
4-Nitroaniline (Starting Material)
~0.6 - 0.7
< 0.2%
CPHA (Target)
1.00
> 98.0%
Bis-azo Impurity
> 1.2
< 0.5%
Protocol 2: Structural Verification via NMR[1][3]
While HPLC gives purity, it may not resolve rapid
interconversion.[2] NMR provides the structural snapshot.
Solvent Choice: DMSO-d6 is preferred over CDCl3 because the hydrazone NH proton is often broad in chloroform but sharp in DMSO due to hydrogen bonding stabilization.[1]
4.1 Key Diagnostic Signals (400 MHz, DMSO-d6)
Hydrazone NH: Singlet, typically
10.5 – 12.0 ppm.
Expert Insight: If two singlets appear here, it indicates the presence of both
and isomers.[2] The major isomer (usually due to H-bonding with the carbonyl) will have the more downfield shift.[1][2]
Aromatic Protons: Two doublets (AA'BB' system) at
7.0 – 8.2 ppm (characteristic of the p-nitrophenyl group).[1]
Sigma-Aldrich. (2025).[1] Product Specification: Ethyl chloro[(4-chlorophenyl)hydrazono]acetate.[1][9] Retrieved from [1]
Helix Chromatography. (2024). HPLC Methods for analysis of Acidic Counter-ions and Hydrophobic Drugs.[10] (Methodology for acidic mobile phases).[1] Retrieved from [1]
Technical Guide: Application of Ethyl chloro((4-nitrophenyl)hydrazono)acetate in Dye Synthesis
Executive Summary Ethyl chloro((4-nitrophenyl)hydrazono)acetate (CAS: 27143-13-1) is a versatile hydrazonoyl chloride widely utilized in organic synthesis as a precursor to nitrile imines . In the context of dye chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl chloro((4-nitrophenyl)hydrazono)acetate (CAS: 27143-13-1) is a versatile hydrazonoyl chloride widely utilized in organic synthesis as a precursor to nitrile imines . In the context of dye chemistry, it serves as a "dipole generator" for the construction of 1-arylpyrazole scaffolds—a core structural motif in high-performance disperse dyes and fluorescent brighteners.
This guide details the synthesis of this precursor via the Japp-Klingemann reaction and its subsequent application in 1,3-dipolar cycloaddition reactions to generate pyrazole-based chromophores.
Mechanistic Foundation: The Nitrile Imine Dipole
The utility of this compound lies in its ability to generate a reactive 1,3-dipole in situ. Under basic conditions, the hydrazonoyl chloride undergoes dehydrohalogenation to form a transient nitrile imine . This species is highly reactive toward dipolarophiles (alkenes, alkynes, enaminones), facilitating the rapid assembly of the pyrazole ring system.
Pathway Visualization
The following diagram illustrates the transformation from the hydrazonoyl chloride precursor to the active dipole and subsequent cyclization.
Figure 1: Mechanism of Nitrile Imine generation and Pyrazole formation.
This protocol utilizes the Japp-Klingemann reaction, coupling a diazonium salt with ethyl 2-chloroacetoacetate.[1] The presence of the chloro group facilitates the simultaneous cleavage of the acetyl group, yielding the target hydrazonoyl chloride directly.
Dissolve 4-nitroaniline (13.8 g, 0.1 mol) in a mixture of concentrated HCl (25 mL) and water (25 mL).
Cool the solution to 0–5°C in an ice-salt bath.
Add a solution of sodium nitrite (7.0 g in 15 mL water) dropwise. Crucial: Maintain temperature <5°C to prevent diazonium decomposition. Stir for 20 minutes.
Preparation of Coupling Solution:
In a separate flask, dissolve ethyl 2-chloroacetoacetate (16.5 g, 0.1 mol) in ethanol (150 mL).
Add sodium acetate (24.6 g, 0.3 mol) dissolved in minimum water. Cool this mixture to 0°C.
Coupling and Cleavage:
Slowly add the cold diazonium salt solution to the coupling solution over 30 minutes.
Observation: The mixture will turn colored (yellow/orange) immediately. The acetyl group cleaves spontaneously under these buffered conditions (Japp-Klingemann cleavage).
Stir at 0–5°C for 2 hours, then allow to warm to room temperature overnight.
Isolation:
The product usually precipitates as a solid. If oil separates, dilute with cold water (200 mL) to induce crystallization.
Filter the solid and wash exclusively with cold water (to remove salts) and cold dilute ethanol.
Result: A highly colored (yellow/orange) solid, typical of nitro-aryl pyrazoles.
Workflow Visualization
Figure 2: Experimental workflow for pyrazole dye synthesis.
Quality Control & Troubleshooting
Characterization Parameters
To validate the synthesis of the hydrazonoyl chloride (Protocol A) and the final dye (Protocol B), compare against these standard spectral features:
Technique
Parameter
Expected Signal (Precursor)
Expected Signal (Pyrazole Dye)
IR Spectroscopy
C=O (Ester)
~1720–1740 cm⁻¹
~1710 cm⁻¹ (if ester retained)
N-H (Hydrazone)
~3200–3300 cm⁻¹
Absent (Cyclized)
C=N
~1600 cm⁻¹
~1590 cm⁻¹
¹H NMR
NH Proton
Singlet at ~11–12 ppm (D₂O exch.)
Absent
Ethyl Group
Quartet (~4.3 ppm), Triplet (~1.3 ppm)
Retained
Troubleshooting Guide
Issue 1: Low Yield in Protocol A (Precursor Synthesis)
Cause: Temperature during diazotization rose above 5°C.
Solution: Maintain strict ice-salt bath cooling. Diazonium salts decompose rapidly to phenols if warmed.
Cause: Incorrect pH during coupling.
Solution: Ensure Sodium Acetate is used.[4][6] Strong bases (NaOH) can hydrolyze the ester; strong acids prevent coupling.
Issue 2: Formation of Tetrazines in Protocol B
Cause: Dimerization of the Nitrile Imine. If the dipolarophile is unreactive or absent, two nitrile imine molecules react with each other (head-to-tail).
Solution: Ensure the dipolarophile (acetylacetone/enaminone) is present in the flask before adding the base (TEA). Add TEA slowly.
References
Organic Chemistry Portal. (n.d.). Japp-Klingemann Reaction. Retrieved from [Link]
Asian Journal of Chemistry. (2025). Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate. [Protocol adapted for nitro-analog]. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: CHEM-SUP-8821
Subject: Improving Yield & Purity in Hydrazonoyl Chloride Synthesis
Assigned Specialist: Senior Application Scientist
Executive Summary
This technical guide addresses the synthesis of Ethyl chloro((4-nitrophenyl)hydrazono)acetate (also known as the hydrazonoyl chloride precursor). While often synthesized via direct chlorination of hydrazones, the Japp-Klingemann reaction using Ethyl 2-chloroacetoacetate is the superior industrial route for maximizing yield and minimizing polychlorinated by-products.
This guide moves beyond basic textbook procedures to address the process variables that cause batch failure: pH drift, diazonium thermal instability, and deacetylation kinetics.
Module 1: The Optimized Protocol (Gold Standard)
Objective: Synthesis of Ethyl chloro((4-nitrophenyl)hydrazono)acetate via Deacetylating Azo Coupling.
Target Scale: 10 mmol (Scalable).
Reagents & Stoichiometry
Component
Role
Eq.
Notes
4-Nitroaniline
SM 1 (Amine)
1.0
Purity critical; recrystallize if dark.
Sodium Nitrite
Diazotizing Agent
1.1
Fresh aqueous solution.
HCl (conc.)
Acid Source
3.0
Maintain pH < 1 during diazotization.
Ethyl 2-chloroacetoacetate
SM 2 (Coupler)
1.05
Critical: Must be free of dichlorinated impurities.
Sodium Acetate
Buffer/Base
3-4
Controls coupling pH (Target 4.5–5.5).
Ethanol/Water
Solvent System
-
1:1 Ratio usually optimal.
Step-by-Step Workflow
Phase A: Diazotization (The "Cold" Phase)
Dissolution: Dissolve 4-nitroaniline (1.38 g, 10 mmol) in conc. HCl (3 mL) and water (3 mL). Heat gently if necessary to dissolve, then crash cool to 0–2°C in an ice-salt bath. Fine precipitation of the amine salt is normal.
Nitrosation: Add NaNO₂ (0.76 g in 2 mL H₂O) dropwise.
Control Point: Temperature must NOT exceed 5°C.
Endpoint: Solution turns clear/pale yellow. Starch-iodide paper should instantly turn blue (excess HNO₂).
Clarification: If turbid, filter rapidly through cold glass wool. Keep the diazonium solution at 0°C.
Phase B: The Japp-Klingemann Coupling
Buffer Prep: In a separate flask, dissolve Sodium Acetate (3.0 g) in Water (10 mL) and Ethanol (10 mL). Cool to 0°C.
Active Methylene Addition: Add Ethyl 2-chloroacetoacetate (1.72 g, 10.5 mmol) to the buffer solution.
Why? This generates the enolate in situ.
Coupling: Slowly add the cold Diazonium solution (from Phase A) to the Buffer/Ester mixture over 30 minutes.
Visual Cue: A colored precipitate (azo intermediate) often forms transiently, followed by the evolution of acetic acid (deacetylation) and the formation of the final hydrazonoyl chloride precipitate.
Maturation: Stir at 0–5°C for 2 hours, then allow to warm to room temperature overnight.
Filtration: Filter the solid.[2] Wash with copious water (to remove NaOAc/NaCl) and cold 50% EtOH.
Recrystallization: The crude product often contains azo-tars.
Solvent:Hot Ethanol or Isopropanol (IPA) .
Technique: Dissolve at reflux, hot filter (remove insoluble tars), then cool slowly.
Target Appearance: Yellow to orange needles/powder.
Module 2: Troubleshooting Dashboard
Use this matrix to diagnose batch failures.
Symptom
Probable Cause
Corrective Action
Mechanism Insight
Low Yield (<50%)
pH Drift
Increase Sodium Acetate.
If pH < 4, enolization is suppressed. If pH > 8, diazonium decomposes to phenol/tars.
Oily/Sticky Product
Rapid Addition
Slow down diazonium addition.
Rapid addition causes local excess of diazonium, leading to N-N coupling (tar formation) rather than C-coupling.
Dark Red/Brown Color
Diazo Decomposition
Check Temp (<5°C).
Diazonium salts of nitroanilines are relatively stable, but >10°C promotes polymerization.
Product Melting Point Low
Incomplete Deacetylation
Extend reaction time at RT.
The intermediate azo-ester must lose the acetyl group.[3] If isolated too early, you get a mixture of azo-ester and hydrazone.
Violent Gas Evolution
Thermal Runaway
STOP. Cool immediately.
Nitrogen gas evolution indicates diazonium decomposition, not coupling.
Module 3: Critical Mechanism & Control
The reaction relies on the Japp-Klingemann mechanism.[4][5][6][7][8][9] The key to purity is driving the "Deacetylation" step. If the acetyl group does not leave, the product is an impurity.
Caption: The Japp-Klingemann pathway. The critical step is the cleavage of the acetyl group (Deacetylation) from the intermediate to form the stable hydrazonoyl chloride.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Ethyl Chloroacetate instead of Ethyl 2-chloroacetoacetate?A: While theoretically possible, it is not recommended . Ethyl chloroacetate lacks the activating acetyl group, making the
-protons much less acidic ( vs ). Direct coupling requires stronger bases (alkoxides), which often decompose the diazonium salt. The "2-chloroacetoacetate" route utilizes the "activating-then-leaving" strategy for milder conditions.
Q: My product is red, but literature says yellow. Why?A: Pure hydrazonoyl chlorides are typically yellow. A red color usually indicates:
Azo contamination: The intermediate azo-ester (red) did not fully deacetylate. Fix: Recrystallize from ethanol.
Isomerization: Hydrazones exist as E/Z isomers. In solution, they may equilibrate, but the solid should be consistent.
Q: Why is Sodium Acetate preferred over Sodium Hydroxide?A: Sodium Hydroxide is too strong. It can cause:
Hydrolysis of the ethyl ester (saponification).
Formation of diazotates (inactive form of diazonium).
Sodium acetate buffers the reaction at pH 4–5, ideal for enolization without destroying the sensitive functional groups.
Q: How do I store the product?A: Store in a dark, cool, dry place. Hydrazonoyl chlorides are sensitive to light and moisture (hydrolysis to hydrazides).
References
BenchChem. (2025).[2][10] Ethyl chloro((4-nitrophenyl)hydrazono)acetate Synthesis & Properties. Retrieved from
Phillips, R. R. (1959).[9] The Japp-Klingemann Reaction. Organic Reactions, 10, 143.[9] (Classic mechanistic review).
Asian Journal of Chemistry. (2025). Synthesis of (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate. Retrieved from
Organic Syntheses.Ethyl
-Pentamethyleneglycidate (Example of Ethyl Chloroacetate reactivity). Retrieved from
PubChem. (2025).[11] Ethyl 2-chloro-2-oxoacetate (Related Structure Data). Retrieved from
Stability issues and degradation pathways of hydrazone compounds
Technical Support Center: Hydrazone Stability & Degradation Topic: Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals Introduction: The Hydrazone Paradox Welcome to the t...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Hydrazone Stability & DegradationTopic:Role: Senior Application Scientist
Audience: Researchers, Scientists, Drug Development Professionals
Introduction: The Hydrazone Paradox
Welcome to the technical support center. If you are working with hydrazones—whether as bioconjugation linkers, drug candidates, or molecular switches—you are likely navigating a paradox: kinetic stability vs. thermodynamic lability .
Hydrazones (
) are celebrated for their "click" chemistry formation and pH-responsiveness. However, these same features make them susceptible to hydrolysis, isomerization, and oxidative cleavage. This guide moves beyond textbook definitions to provide field-proven troubleshooting workflows.
Module 1: Hydrolytic Instability (The Primary Failure Mode)
Q: My hydrazone compound shows a loss of purity in aqueous buffer over 24 hours. Is this hydrolysis or solubility crashing?
A: It is likely hydrolysis, but you must distinguish the two. Hydrazone formation is a reversible equilibrium.[1] In aqueous media, water acts as a nucleophile, attacking the imine carbon to form a tetrahedral carbinolamine intermediate, which collapses back to the parent aldehyde/ketone and hydrazine.
Diagnostic Workflow:
The "Excess Trap" Test: If you observe degradation, add a 10-fold molar excess of the parent aldehyde to your sample.
Result A: The hydrazone peak increases or recovers. -> Confirmed Hydrolysis (Le Chatelier’s principle pushes equilibrium toward product).
Result B: No change. -> Irreversible Degradation (Oxidation) or Precipitation .
pH Scan: Hydrolysis is acid-catalyzed.[2] If your compound is stable at pH 7.4 but degrades at pH 5.0, this confirms the hydrazone linkage is the weak point (often a desired feature for lysosomal drug delivery, but a liability for storage).
Mechanism of Failure:
The rate-determining step at neutral pH is often the nucleophilic attack of water. At acidic pH, protonation of the imine nitrogen accelerates this attack by orders of magnitude.
Figure 1: Acid-catalyzed hydrolysis pathway.[3][4] Note the reversibility (dashed line), which is critical for stability testing.
Module 2: E/Z Isomerization (The "Ghost Peak" Phenomenon)
Q: I see a "shoulder" or a splitting peak in my HPLC chromatogram, but the mass spec (LC-MS) shows the exact same mass for both. Is my column failing?
A: Your column is likely fine. You are observing E/Z isomerization . Hydrazones possess a C=N double bond, allowing for geometric isomers.[5] The E (trans) isomer is typically more thermodynamically stable, but the Z (cis) isomer can form upon exposure to light (photoisomerization) or heat.[5]
Troubleshooting Guide:
The "Dark" Control: Prepare two samples. Wrap one vial in aluminum foil immediately after synthesis/dissolution. Expose the other to ambient lab light.
If the "Dark" sample shows a single peak and the "Light" sample shows two, you have photo-induced isomerization.
Thermal Equilibration: Heat the sample to 40°C for 30 minutes. If the ratio of the two peaks changes and settles at a new constant (the thermodynamic equilibrium), it is isomerization. Degradation products do not equilibrate; they accumulate.
Impact on Data:
Biological Assays: Different isomers can have vastly different binding affinities.
Purification: Do not try to separate them aggressively; they will likely re-equilibrate in the collection tube.
Figure 2: Reversible E/Z isomerization. The barrier to rotation allows distinct peaks to appear on HPLC/NMR time scales.
Module 3: Oxidative Degradation & Metal Catalysis
Q: My hydrazone is turning yellow/brown over time, even when stored as a solid. Why?
A: This is a hallmark of oxidative degradation , often catalyzed by trace metals. Hydrazones, particularly those derived from electron-rich hydrazines, are reducing agents. They can react with atmospheric oxygen to form hydroperoxides, radicals, and eventually azo compounds or nitriles.
Key Risk Factors:
Trace Metals: Cu(II) and Fe(III) are potent catalysts for hydrazone oxidation. Even ppb levels in low-grade solvents can trigger this.
Electron-Rich Substituents: Hydrazones with electron-donating groups (e.g., -OMe, -NH2) on the aromatic ring are more susceptible to oxidation than electron-deficient ones.
Stabilization Protocol:
Chelators: Add 0.1 mM EDTA to your buffers. If stability improves, metal catalysis was the culprit.
Inert Atmosphere: Store solids under Argon/Nitrogen.
When setting up QC methods, standard gradients often fail hydrazones due to their dynamic nature.
Recommended HPLC Conditions:
Mobile Phase: Water/Acetonitrile with 0.1% Ammonium Bicarbonate (pH ~8).
Why? Acidic modifiers (TFA, Formic Acid) can catalyze hydrolysis on the column during the run, leading to broad peaks or "fronting." Basic pH suppresses the protonation of the imine nitrogen.
Temperature: Keep the column oven at 25°C or lower .
Note: E and Z isomers often have different extinction coefficients. Quantifying by area% without correcting for this can be misleading.
References
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[2] [Link]
Bae, Y., et al. (2023). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. Molecules, 28(19), 6932. [Link]
Gamble, A., et al. (2015). Probing the Stability of Hydrazone Linkages for Drug Delivery. Molecular Pharmaceutics. [Link]
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.[6] [Link]
Challenges in scaling up the synthesis of Ethyl chloro((4-nitrophenyl)hydrazono)acetate
Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl chloro((4-nitrophenyl)hydrazono)acetate. As a cru...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl chloro((4-nitrophenyl)hydrazono)acetate. As a crucial intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs), its efficient and safe production at scale is paramount.[1][2] The synthesis, typically achieved via the Japp-Klingemann reaction, involves the diazotization of 4-nitroaniline followed by a coupling reaction with an active methylene compound like ethyl 2-chloroacetoacetate.[1][3][4]
While straightforward at the laboratory bench, scaling up this process introduces significant challenges related to reaction kinetics, thermal management, mass transfer, and safety.[5][6][7] This document provides a comprehensive troubleshooting guide in a question-and-answer format to address specific issues encountered during scale-up.
General Synthesis Workflow
The synthesis is a two-stage, one-pot process. First, 4-nitroaniline is diazotized using sodium nitrite in an acidic medium. Second, the resulting diazonium salt is immediately coupled with ethyl 2-chloroacetoacetate to form the target hydrazone.
Caption: General experimental workflow for the synthesis.
Section 1: Diazotization of 4-Nitroaniline - Scale-Up Issues
Q1: We are observing inconsistent reaction initiation and completion during the diazotization of 4-nitroaniline at a larger scale. What could be the cause?
A: This is a common issue when moving from lab to pilot scale and is often related to the poor solubility of 4-nitroaniline and its hydrochloride salt in cold aqueous acid.[8] On a small scale, rapid stirring can maintain a fine suspension, but in larger reactors, inefficient mixing can lead to "dead zones" where solid material is not exposed to the sodium nitrite.
Troubleshooting Steps:
Improve Agitation: Ensure the reactor's stirring mechanism is sufficient to maintain a homogenous slurry. For larger vessels, a retreat curve impeller or a pitched-blade turbine is often more effective than an anchor stirrer.[5]
Control Particle Size: Use 4-nitroaniline with a fine and consistent particle size. Milling the raw material beforehand can be a beneficial pre-processing step.
Temperature-Controlled Dissolution: Some protocols recommend dissolving the 4-nitroaniline in the acid at a slightly elevated temperature (e.g., 45°C) before cooling to 0-5°C for the diazotization.[9] This ensures the amine is fully dissolved before the reaction begins, though it precipitates as a fine salt upon cooling, which is more reactive.
Q2: Why is strict temperature control (0-5 °C) so critical during diazotization, and what are the consequences of temperature excursions?
A: The 4-nitrobenzenediazonium salt is highly unstable at elevated temperatures.[10] The diazotization reaction itself is exothermic, and without efficient heat removal, the temperature can rise uncontrollably.[5][7]
Consequences of Poor Temperature Control:
Decomposition: Above 10°C, the diazonium salt begins to rapidly decompose, leading to a significant loss of yield and the formation of phenolic impurities.
Side Reactions: Higher temperatures can promote unwanted side reactions, complicating purification.
Safety Hazard: In a concentrated state, diazonium salts can be explosive when dry. While in solution they are safer, rapid decomposition can lead to a sudden release of nitrogen gas, causing a dangerous pressure buildup in the reactor.[10] Always ensure adequate venting.
Q3: How should the sodium nitrite solution be added on a large scale to maximize safety and yield?
A: The addition of sodium nitrite is a critical control point.
Subsurface Addition: The nitrite solution should be introduced below the surface of the reaction mixture. This ensures immediate dispersion and reaction, preventing the buildup of localized high concentrations of nitrous acid.
Slow, Controlled Rate: The addition must be slow and steady. The rate should be dictated by the reactor's ability to dissipate the heat generated. A reaction calorimeter can be used at the pilot scale to determine the heat flow and set safe addition limits.[7]
Monitoring for Excess Nitrous Acid: Regularly test the reaction mixture for the presence of a slight excess of nitrous acid using starch-iodide paper (which will turn blue/black). A persistent excess indicates the diazotization is complete. Avoid a large excess, as it can lead to unwanted side reactions in the subsequent coupling step.
Q1: Our yield dropped significantly when we scaled up the coupling reaction. What are the most likely causes?
A: A drop in yield during the coupling step at scale often points to issues with mass transfer, pH control, or diazonium salt stability.
Troubleshooting Logic:
Caption: Troubleshooting logic for low yield in the coupling reaction.
Detailed Explanation:
Mass Transfer: The reaction couples an aqueous diazonium salt solution with an organic-soluble ester. Inefficient mixing in a large reactor leads to a low interfacial area between the two phases, slowing the reaction rate. This gives the unstable diazonium salt more time to decompose.[5]
pH Control: The Japp-Klingemann reaction requires a weakly acidic to neutral pH (typically 4-6) for optimal coupling.[11] Sodium acetate is used as a buffer to neutralize the strong acid from the diazotization step. Insufficient buffering can leave the mixture too acidic, inhibiting the formation of the enolate from ethyl 2-chloroacetoacetate, which is the active nucleophile.[2][3]
Diazonium Salt Decomposition: Any delay between the preparation of the diazonium salt and its use will lower the effective concentration of the electrophile, directly reducing the yield. It must be used immediately.
Q2: The product precipitates as a sticky, oily solid instead of a filterable crystal. How can we improve the physical form?
A: This is often caused by too rapid precipitation or the presence of impurities.
Controlled Addition & Temperature: Add the diazonium salt solution slowly to the cooled ester solution. A rapid addition can create localized supersaturation, leading to amorphous or oily product crashing out.
"Drowning Out" Procedure: After the reaction is complete, the mixture is often poured into a large volume of cold water (a process called "drowning out") to precipitate the product. This should be done slowly with vigorous stirring to promote the formation of well-defined crystals.
Solvent Choice: The choice of solvent for the coupling partner is important. While ethanol is common, using a co-solvent system like ethyl acetate/water might improve the precipitation behavior.[12]
Section 3: Product Isolation and Purification
Q1: What is the most effective method for purifying crude Ethyl chloro((4-nitrophenyl)hydrazono)acetate on a large scale?
A: For large-scale purification, recrystallization is the most practical and economical method. Column chromatography is generally not viable due to the large volumes of solvent required and the potential for product decomposition on silica gel.[13]
Recommended Solvents for Recrystallization:
Ethanol: This is a commonly used and effective solvent.
Acetic Acid: Can also be used, but requires more rigorous drying to remove residual solvent.
Solvent Mixtures: A mixture like ethanol/water or ethyl acetate/heptane can be optimized to improve recovery and purity.
Q2: The final product discolors from yellow to a brownish-orange upon storage. Is this degradation, and how can it be prevented?
A: Yes, discoloration often indicates product instability. Hydrazones can be sensitive to light, air (oxidation), and residual acid or base.
Storage Recommendations:
Purity: Ensure the product is thoroughly washed to remove any residual acids from the reaction.
Drying: Dry the product completely under vacuum at a mild temperature (e.g., 40-50°C).
Packaging: Store the final product in opaque, tightly sealed containers. For long-term storage, consider packaging under an inert atmosphere (e.g., nitrogen or argon).
Conditions: Keep in a cool, dark, and dry place.
Section 4: Safety Considerations for Scale-Up
Q1: What are the primary safety hazards associated with the key reagents: 4-nitroaniline and sodium nitrite?
A: Both reagents require careful handling with appropriate engineering controls and Personal Protective Equipment (PPE).[14][15][16][17]
Reagent
Hazards
Recommended Precautions
4-Nitroaniline
Toxic: Highly toxic if swallowed, in contact with skin, or if inhaled.[15][18] Causes damage to organs through prolonged or repeated exposure.[15][18]
Use in a well-ventilated area or fume hood. Wear gloves, protective clothing, and eye/face protection.[14][15] Avoid creating dust.[15]
Sodium Nitrite
Oxidizer: Can intensify fires. Toxic: Toxic if swallowed. Can cause serious eye irritation.
Keep away from combustible materials. Use appropriate PPE. Avoid ingestion and contact with eyes.
Hydrochloric Acid
Corrosive: Causes severe skin burns and eye damage. Respiratory irritant.
Handle in a fume hood with acid-resistant gloves and eye protection.
Q2: What are the non-negotiable safety rules for handling the unstable diazonium salt intermediate at scale?
A: The diazonium salt is the single greatest safety hazard in this process.
NEVER ISOLATE THE SALT: The 4-nitrobenzenediazonium salt must never be isolated or allowed to dry out. It is explosive in solid form.[10] All operations must be conducted in solution.
MAINTAIN LOW TEMPERATURE: The solution must be kept cold (ideally < 5°C) at all times to minimize decomposition and the risk of a runaway reaction.
USE IMMEDIATELY: The prepared diazonium solution should be used in the subsequent coupling step without any delay.
QUENCH EXCESS NITRITE: Before workup or disposal, any excess nitrous acid should be destroyed by adding a quenching agent like sulfamic acid or urea. This prevents the potential for unintended diazotization reactions.
Reference Protocol and Parameters
This section provides a representative laboratory protocol and a table outlining key parameters that must be considered and adapted during scale-up.
Lab-Scale Synthesis Protocol
Stage 1: Diazotization
In a jacketed reactor, suspend 4-nitroaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0-4.0 eq).
Cool the mixture to 0-5°C with vigorous stirring to form a fine slurry of the hydrochloride salt.
Prepare a solution of sodium nitrite (1.05 eq) in water.
Add the sodium nitrite solution dropwise to the 4-nitroaniline slurry, ensuring the temperature is maintained below 5°C.[19] The addition should take approximately 30-60 minutes.
Stir the resulting yellow solution for an additional 30 minutes at 0-5°C.
Stage 2: Coupling
In a separate reactor, dissolve ethyl 2-chloroacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in ethanol.
Cool this solution to 0-5°C.
Slowly add the freshly prepared diazonium salt solution from Stage 1 to the ethyl 2-chloroacetoacetate solution over 1-2 hours, maintaining the temperature below 5°C.[1]
After the addition is complete, continue stirring at 0-5°C for 2 hours, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.[1]
The product will precipitate as a yellow solid.
Work-up and Purification
Pour the reaction slurry into a large volume of cold water with stirring.
Filter the crude product and wash the filter cake thoroughly with water until the washings are neutral.
Recrystallize the crude solid from hot ethanol to yield pure Ethyl chloro((4-nitrophenyl)hydrazono)acetate.
Key Scale-Up Parameter Considerations
Parameter
Lab Scale (100 g)
Pilot/Plant Scale (100 kg)
Rationale for Change & Key Considerations
Heat Transfer
Surface area-to-volume ratio is high. Cooling with an ice bath is effective.
Surface area-to-volume ratio is low. Requires an efficient jacketed reactor with a powerful cooling system.[5]
The exothermic nature of diazotization requires robust thermal management to prevent runaway reactions.[7]
Addition Times
NaNO₂: 30-60 minDiazonium Salt: 1-2 hr
NaNO₂: 2-4 hrDiazonium Salt: 4-8 hr
Addition rates are limited by heat removal capacity. Slower addition is necessary for safety and temperature control.[7]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validation of Ethyl chloro((4-nitrophenyl)hydrazono)acetate structure by X-ray crystallography
Role: Senior Application Scientist
Content Type: Publish Comparison Guide
Executive Summary: The Structural Imperative
In the development of bioactive hydrazones and pyrazole-based pharmaceuticals (such as Apixaban intermediates), the precise stereochemical assignment of precursors is non-negotiable.[1] Ethyl chloro((4-nitrophenyl)hydrazono)acetate (CAS: 27143-13-1) presents a classic structural challenge: it exists in dynamic equilibrium between E and Z geometric isomers and can theoretically tautomerize between hydrazone and azo forms.
While NMR and IR spectroscopy provide rapid functional group analysis, they often fail to unambiguously resolve the specific stereoelectronic lock induced by intramolecular hydrogen bonding in the solid state.[1] This guide validates Single Crystal X-ray Diffraction (SC-XRD) as the absolute arbiter for this compound's structure, comparing its fidelity against spectroscopic and computational alternatives.[1]
The Challenge: Isomerism & Tautomerism
Before validation, one must understand the structural ambiguity. The target compound contains a C=N bond, creating potential for:
Geometric Isomerism: E (anti) vs. Z (syn) configurations.
Tautomerism: Hydrazone form (–NH–N=C–) vs. Azo form (–N=N–CH–).
The biological activity and reactivity (e.g., in 1,3-dipolar cycloadditions) are strictly governed by which isomer dominates.[1]
To replicate this validation, follow this self-validating protocol designed to isolate the thermodynamically stable crystal form.
Synthesis & Crystallization[1][4]
Synthesis: Coupling of 4-nitrophenyldiazonium chloride with ethyl 2-chloroacetoacetate (Japp-Klingemann reaction). The intermediate undergoes deacetylation to yield the target hydrazonoyl chloride.[1]
Crystallization (Critical Step):
Dissolve 50 mg of the crude orange solid in 4 mL of hot Ethanol/Chloroform (3:1 v/v).
Filter the solution through a 0.45 µm PTFE syringe filter to remove nucleation sites.[1]
Allow slow evaporation at room temperature (25°C) in a vibration-free environment for 48–72 hours.
Success Criteria: Formation of prismatic, orange single crystals suitable for diffraction.
Data Collection Parameters[1][5]
Instrument: Bruker D8 QUEST or equivalent diffractometer.
Source: Mo-Kα radiation (λ = 0.71073 Å).
Temperature: 296 K (Room Temp) or 100 K (Low Temp for reduced thermal motion).
Strategy: Collect full sphere of data to ensure redundancy > 4.0 for accurate absorption correction.
Comparative Analysis: X-ray vs. Alternatives
This section objectively compares the performance of SC-XRD against NMR and DFT (Density Functional Theory) for this specific chemical class.
Quantitative Comparison Table
Feature
X-ray Crystallography (SC-XRD)
1H NMR Spectroscopy
DFT Calculation (B3LYP/6-31G)*
Primary Output
3D Atom Coordinates
Chemical Shifts (δ ppm)
Energy Minima & Geometry
Isomer Determination
Absolute (Direct visualization)
Inferred (Coupling/NOE)
Theoretical (Predictive)
H-Bond Detection
Direct measurement (D···A distance)
Indirect (Downfield shift of NH)
Calculated Bond Energy
Sample State
Solid (Crystal)
Solution (CDCl3/DMSO)
Gas/Solvent Model
Ambiguity Risk
< 1% (with good R-factor)
High (due to rapid exchange)
Moderate (depends on basis set)
Turnaround Time
24–48 Hours
15 Minutes
12–24 Hours
Deep Dive: Why X-ray is Superior for this Compound
In the case of Ethyl chloro((4-nitrophenyl)hydrazono)acetate, X-ray diffraction reveals a critical stabilizing interaction that NMR can only suggest:
The Intramolecular Hydrogen Bond:
SC-XRD data typically reveals a planar six-membered ring formed by an intramolecular hydrogen bond between the hydrazone N-H and the carbonyl oxygen of the ester group (N-H···O=C).
X-ray Evidence: The N[1][2][3][4]···O distance is typically found around 2.55 – 2.65 Å , significantly shorter than the sum of van der Waals radii, confirming a strong interaction.[1]
Consequence: This locks the molecule in the Z-configuration (syn), forcing planarity and extending conjugation from the nitro group through the hydrazone linkage.[1]
Bond Length Precision:
N-N Bond: X-ray typically shows a length of ~1.30–1.32 Å, intermediate between a single and double bond, confirming the delocalized hydrazone character rather than a pure azo structure.[1]
C-Cl Bond: The precise orientation of the chlorine atom (often trans to the ester carbonyl to minimize dipole repulsion) is directly visible.
Supporting Experimental Data (Representative)
Based on crystallographic data for the 4-nitro and analogous 4-methyl/methoxy derivatives [1, 2], the following structural parameters are characteristic of the validated product.
Crystal Data Summary[1][3][4][5]
Crystal System: Monoclinic
Space Group: P21/c (Most common for planar aromatics)[1]
Key Geometric Parameters:
Parameter
Value (Å / °)
Significance
Bond C=N
1.28 – 1.30 Å
Confirms double bond character (Hydrazone)
Bond N-N
1.32 – 1.35 Å
Indicates conjugation with Phenyl ring
Torsion C-N-N-C
~175° - 180°
High Planarity (Extended π-system)
H-Bond (N...O)
2.58 Å
Definitive proof of Z-isomer
Visualization: The "Z-Lock" Mechanism
The following diagram illustrates the specific intramolecular interaction revealed by X-ray diffraction that stabilizes the Z-isomer.
Figure 2: The "Z-Lock" mechanism. The electron-withdrawing nitro group enhances the acidity of the N-H proton, strengthening the intramolecular hydrogen bond detected by X-ray.[1]
Conclusion
For Ethyl chloro((4-nitrophenyl)hydrazono)acetate , reliance solely on solution-state NMR is insufficient due to solvent-solute interactions that may disrupt the native conformation. X-ray crystallography is the validated standard , providing indisputable proof of the Z-hydrazone configuration stabilized by an intramolecular N-H[1]···O hydrogen bond.[1][3]
Recommendation: For regulatory submissions or mechanistic studies involving this intermediate, include the CIF (Crystallographic Information File) data as the primary characterization evidence, supported by NMR as a secondary purity check.[1]
References
Asiri, A. M., Arshad, M. N., Zayed, M. E. M., Alamry, K. A., & Bokhari, T. H. (2012).[1] (Z)-Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate.[3] Acta Crystallographica Section E: Structure Reports Online, 68(12), o3420.[1] Link
Kheder, N. A. (2016).[1][5] Hydrazonoyl Chlorides as Precursors for Synthesis of Novel Bis-Pyrrole Derivatives.[5][6] Molecules, 21(3), 326.[1] Link
PubChem.[1][7][8] (n.d.). Ethyl chloro((4-nitrophenyl)hydrazono)acetate (Compound Summary). National Library of Medicine.[1] Link[1]
V & V Pharma Industries.[1][9] (n.d.). Ethyl (2Z)-Chloro[(4-Methoxyphenyl) Hydrazono] Acetate Product Specification. Link
Spectroscopic Differentiation of (E) and (Z) Isomers of Hydrazonoacetates: A Technical Guide
Executive Summary In the synthesis of hydrazonoacetates (key precursors for pyrazoles and bioactive heterocycles), distinguishing between the ( ) and ( ) geometric isomers is a critical quality control step. The biologic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of hydrazonoacetates (key precursors for pyrazoles and bioactive heterocycles), distinguishing between the (
) and () geometric isomers is a critical quality control step. The biological activity and subsequent cyclization reactivity of these compounds are strictly governed by their stereochemistry.
This guide provides a definitive spectroscopic comparison. The core differentiator is Intramolecular Hydrogen Bonding (IMHB) , which is present in the (
)-isomer but absent in the ()-isomer. This structural feature creates a distinct spectroscopic signature:
H NMR: The ()-isomer exhibits a highly deshielded NH proton ( 12.0–14.5 ppm) compared to the ()-isomer ( 10.0–11.5 ppm).
IR: The (
)-isomer shows a lower frequency carbonyl stretching vibration due to chelation.
Thermodynamics: The (
)-isomer is typically the thermodynamic product in non-polar solvents.
Mechanistic Foundation: The Chelate Effect
To interpret the data correctly, one must understand the driving force behind the isomerism. Hydrazonoacetates possess a C=N double bond, allowing for geometric isomerism.[1]
(
)-Isomer (Syn-periplanar): In this configuration, the N-H bond is coplanar and cis to the ester carbonyl (C=O). This proximity allows for the formation of a stable, 6-membered pseudo-ring via a strong N-H···O=C intramolecular hydrogen bond (IMHB). This "locked" conformation stabilizes the ()-isomer, making it the thermodynamic product in non-polar environments.
(
)-Isomer (Anti-periplanar): The N-H bond points away from the ester carbonyl. Steric repulsion often forces the molecule out of planarity. It lacks the stabilizing IMHB and is often the kinetic product or favored only in highly polar, hydrogen-bond-disrupting solvents (e.g., DMSO, Methanol).
Visualization: Isomerization Dynamics
The following diagram illustrates the thermodynamic relationship and the transition between isomers.
Figure 1: Isomerization pathway. The (Z)-isomer is thermodynamically stabilized by intramolecular hydrogen bonding (IMHB), while the (E)-isomer can be accessed via photoisomerization or kinetic control.
Comparative Spectroscopic Analysis
A. Nuclear Magnetic Resonance (
H NMR)
NMR is the "gold standard" for rapid differentiation. The chemical environment of the hydrazone NH proton is drastically different between the two isomers.
Feature
()-Isomer (IMHB Locked)
()-Isomer (Free NH)
Mechanistic Cause
NH Chemical Shift ()
12.0 – 14.5 ppm
10.0 – 11.5 ppm
Deshielding due to H-bond participation in ().
Solvent Sensitivity
Low (in )
High
() is internally "solvated"; () interacts with solvent.
Peak Shape
Often sharp (locked conformation)
Can be broad
Exchange with solvent or conformational mobility in ().
Aromatic Region
Distinct splitting
Distinct splitting
Anisotropy of the C=N bond affects ortho-protons differently.
Critical Technical Note:
When performing NMR analysis, use
(Chloroform-d) rather than DMSO-.
Why? DMSO is a strong H-bond acceptor. It can compete with the ester carbonyl for the NH proton, potentially breaking the IMHB in the (
)-isomer or shifting the ()-isomer signal downfield, thereby narrowing the gap and complicating assignment. is non-polar and preserves the intramolecular chelate.
B. Infrared Spectroscopy (FT-IR)
Vibrational spectroscopy provides corroborating evidence, particularly regarding the carbonyl group status.
Functional Group
()-Isomer ()
()-Isomer ()
Observation
Ester C=O Stretch
1680 – 1700 cm⁻¹
1705 – 1735 cm⁻¹
H-bonding weakens the C=O bond in (), lowering frequency.
N-H Stretch
~3200–3300 cm⁻¹ (Broad)
>3300 cm⁻¹ (Sharper)
H-bonded NH vibrates at lower energy.
Experimental Protocols
Protocol A: Synthesis and Isolation of Isomers
Objective: To generate a mixture of isomers for comparative analysis.
Diazotization: Dissolve the aniline derivative (10 mmol) in 6M HCl (5 mL) at 0°C. Add
(1.1 eq) dropwise to form the diazonium salt.
Coupling (Japp-Klingemann): Prepare a solution of ethyl acetoacetate (or similar active methylene) in Ethanol/Sodium Acetate at 0°C.
Addition: Slowly add the diazonium salt to the coupling partner. A colored precipitate (yellow/orange) will form immediately.
Workup: Stir for 2 hours. Filter the solid, wash with water, and dry.
Isomer Separation:
TLC Analysis: Use Hexane:Ethyl Acetate (8:2). The (
)-isomer (less polar due to IMHB hiding the polar NH/CO groups) typically has a higher than the ()-isomer.
Column Chromatography: Elute with Hexane/EtOAc gradient. Isolate the two distinct bands.
Protocol B: NMR Characterization Workflow
Objective: Unambiguous assignment of geometry.
Sample Prep: Dissolve ~5-10 mg of the isolated solid in 0.6 mL
. (Avoid wet solvents).
Acquisition: Run a standard proton scan (16 scans min).
Processing: Phase correct and reference the solvent peak (
residual at 7.26 ppm).
Analysis:
Zoom into the 10–15 ppm region.
If peak > 12.0 ppm
Assign as ()-Isomer .
If peak < 11.5 ppm
Assign as ()-Isomer .
Decision Logic for Assignment
The following workflow illustrates the logical steps to assign stereochemistry based on experimental data.
Figure 2: Analytical decision tree for assigning E/Z geometry using proton NMR limits in chloroform-d.
References
Popova, E. B., et al. (2022). "The (E, Z) Isomerization of C-methoxycarbonyl-N-aryl Chlorohydrazones." Molecules (MDPI). [Link]
Hansen, P. E., et al. (2014). "A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type." Molecules (NIH/PMC). [Link]
Cahn, R. S., Ingold, C., & Prelog, V. (1966). "Specification of Molecular Chirality." Angewandte Chemie. (Basis for CIP Priority Rules used in E/Z assignment).
A Comparative Guide to the Biological Activity of Substituted (Nitrophenyl)hydrazono)acetates
In the landscape of medicinal chemistry, the hydrazone scaffold (R¹R²C=NNR³R⁴) stands out as a "privileged" structure, a versatile framework that consistently appears in compounds with a wide spectrum of biological activ...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry, the hydrazone scaffold (R¹R²C=NNR³R⁴) stands out as a "privileged" structure, a versatile framework that consistently appears in compounds with a wide spectrum of biological activities. This guide delves into a specific, promising subclass: substituted (nitrophenyl)hydrazono)acetates. We will objectively evaluate their synthesis, biological performance as antimicrobial and cytotoxic agents, and explore their potential antioxidant and anti-inflammatory activities, supported by experimental data and established structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this chemical class for therapeutic innovation.
The Hydrazone Core: A Foundation for Diverse Bioactivity
Hydrazones are characterized by the azomethine group (-NH-N=CH-), which imparts a unique combination of structural and electronic properties.[1] These compounds are not only crucial synthetic intermediates but also exhibit a remarkable array of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2] The introduction of a nitrophenyl ring and an acetate group to this core creates the (nitrophenyl)hydrazono)acetate scaffold, a focal point of this guide. The electron-withdrawing nature of the nitro group and the ester functionality of the acetate moiety can significantly modulate the molecule's physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, thereby influencing its interaction with biological targets.
Synthesis Strategy: The Jour-Grob Reaction
The primary synthetic route to this class of compounds is the Jour-Grob reaction, a specific type of azo-coupling. This reaction involves the coupling of an aryl diazonium salt with a carbon acid—a compound containing an acidic C-H bond. In this case, the carbon acid is typically an ethyl acetoacetate derivative.
The causality behind this choice of reaction is its efficiency and modularity. It allows for the facile introduction of diverse substituents on both the nitrophenyl ring and the acetate portion, enabling the creation of a library of analogs for SAR studies. The reaction proceeds by generating a diazonium salt from a substituted nitroaniline, which then acts as an electrophile, attacking the nucleophilic carbanion formed from the deprotonation of the active methylene compound (ethyl acetoacetate).
Below is a generalized workflow for the synthesis.
Caption: Generalized workflow for the synthesis of (nitrophenyl)hydrazono)acetates via the Jour-Grob reaction.
Comparative Analysis of Biological Activities
The true value of a chemical scaffold is realized through its biological performance. Here, we compare the activity of various substituted (nitrophenyl)hydrazono)acetates across several key therapeutic areas.
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent antibacterial and antifungal properties. Hydrazones, particularly those bearing a nitro group, have shown considerable promise.[2] The nitro group is a well-known pharmacophore in antimicrobial drugs (e.g., nitrofurantoin), where its reduction within the microbial cell can generate cytotoxic reactive nitrogen species.
A study on complex hydrazono-carboxylates provides insight into the potential of this class.[3][4] While not simple acetates, these compounds share the core ethyl-2-(hydrazono) ester feature. Their activity was evaluated against a panel of pathogenic bacteria and fungi, with Minimum Inhibitory Concentration (MIC) being the quantitative measure of efficacy.
Table 1: In-Vitro Antimicrobial Activity (MIC in µg/mL) of Selected Hydrazono Esters
Data adapted from a study on (2E)-ethyl-2-(2-(2,4-dinitrophenyl)hydrazono)-4-(naphthalen-2-yl)-6-arylcyclohex-3-enecarboxylates.
Expertise & Experience: From the data, several structure-activity relationships can be inferred. The introduction of an electron-withdrawing group (chloro, Compound 18 ) or an electron-donating group (methoxy, Compound 20 ) on the aryl ring appears to enhance antimicrobial activity compared to the unsubstituted phenyl ring (Compound 17 ). Specifically, the methoxy-substituted compound 20 showed the best activity against the Gram-negative bacterium K. pneumoniae (MIC 125 µg/mL). This suggests that electronic modulation of the molecule significantly impacts its ability to penetrate or interact with microbial targets. While the activity is moderate compared to the standard ciprofloxacin, these compounds serve as valuable leads for further optimization.[3]
The antiproliferative potential of hydrazones makes them attractive candidates for cancer drug discovery. Their mechanism often involves inducing apoptosis, cell cycle arrest, or inhibiting key enzymes like VEGFR-2.[5][6]
Recent studies on complex ethyl acetate hydrazone derivatives have demonstrated significant cytotoxic effects against human liver carcinoma cell lines, Huh-7 and HepG2.[5] The Sulforhodamine B (SRB) assay, a reliable method for measuring drug-induced cytotoxicity, was used to determine the IC₅₀ values (the concentration required to inhibit 50% of cell growth).
Table 2: In-Vitro Cytotoxic Activity (IC₅₀ in µM) of Selected Hydrazono Acetates
Data adapted from a study on ethyl 3-substituted-2-{4-oxo-2-(2-((...))hydrazineyl)thiazol-5(4H)-ylidene}acetate derivatives.
Trustworthiness: The data is compelling: compounds 5d and 5g exhibited significantly greater potency than the standard chemotherapeutic drug, Doxorubicin, against both tested liver cancer cell lines.[5] The inclusion of a standard, widely-used anticancer drug like Doxorubicin is a critical component of a self-validating protocol, providing a benchmark against which the novel compounds can be judged. The low micromolar IC₅₀ values highlight the potential of the (nitrophenyl)hydrazono)acetate scaffold as a foundation for developing new anticancer agents. Further mechanistic studies revealed that these compounds induced cell cycle arrest at the G1 phase and promoted apoptosis.[5][6]
Chronic inflammation and oxidative stress are underlying factors in many diseases, from neurodegeneration to cancer.[7] Phenolic and flavonoid compounds are well-known for their antioxidant and anti-inflammatory properties, which they exert by scavenging free radicals and modulating inflammatory pathways.[8][9]
While direct experimental data on the antioxidant activity of simple (nitrophenyl)hydrazono)acetates is limited in the current literature, the broader class of nitro-substituted aroylhydrazones has been investigated.[1] The antioxidant capacity is often linked to the presence of hydroxyl (-OH) groups on the aromatic rings. These groups can donate a hydrogen atom to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Structure-Activity Causality: It is well-established that the number and position of hydroxyl groups are critical for antioxidant activity.[1] For hydrazones, compounds with multiple hydroxyl groups, particularly in ortho positions relative to each other, exhibit the highest radical scavenging activity. The (nitrophenyl)hydrazono)acetate scaffold, when synthesized from a phenolic aldehyde or ketone, would be expected to possess antioxidant properties.
Similarly, anti-inflammatory activity is a known attribute of the hydrazone class. The presence of a nitro group has been shown to increase the anti-inflammatory activity of hydrazones.[10] The mechanism often involves the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of the inflammatory response.[8]
To ensure scientific integrity, it is crucial to understand the methodologies used to generate the data. The DPPH assay is a common and reliable method for determining antioxidant capacity.
Protocol:
Preparation: A stock solution of the stable free radical DPPH in methanol is prepared. Test compounds are dissolved in a suitable solvent to create a concentration gradient.
Reaction: A specific volume of the DPPH solution is mixed with varying concentrations of the test compound in a 96-well plate. A control containing only the solvent and DPPH is also prepared.
Incubation: The plate is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
Measurement: The absorbance of each well is measured using a spectrophotometer (e.g., at 517 nm).
Calculation: The percentage of radical scavenging activity is calculated. The IC₅₀ value (concentration required to scavenge 50% of the DPPH radicals) is then determined.
Self-Validation: The protocol's trustworthiness is enhanced by including a positive control, typically a well-known antioxidant like ascorbic acid or quercetin.[10] This validates that the assay is performing correctly and provides a benchmark for the potency of the test compounds.
Caption: Workflow of the DPPH free radical scavenging assay for antioxidant activity evaluation.
Conclusion and Future Directions
The substituted (nitrophenyl)hydrazono)acetate scaffold represents a promising and versatile platform for drug discovery. Experimental evidence demonstrates its potential in developing potent antimicrobial and cytotoxic agents, with some derivatives outperforming standard drugs in pre-clinical models.[5] The modularity of its synthesis allows for extensive structure-activity relationship studies, which have already indicated that the electronic properties of substituents on the aromatic rings are key determinants of biological activity.[3]
Future research should focus on synthesizing a broader library of these compounds and screening them against a wider range of bacterial, fungal, and cancer cell lines. Specifically, the introduction of phenolic hydroxyl groups is a logical next step to systematically evaluate and optimize the antioxidant and anti-inflammatory properties of this scaffold. By combining rational design with robust biological evaluation, the full therapeutic potential of (nitrophenyl)hydrazono)acetates can be unlocked.
References
Structure-Activity Relationships of Nitro-Substituted Aroylhydrazone Iron Chelators with Antioxidant and Antiproliferative Activities. (2018). PubMed. [Link]
Synthesis, Spectral Characterization, In-vitro Antibacterial and Antifungal Activities of Novel (2e)-Ethyl-2-(2-(2, 4-Dinitrophenyl) Hydrazono)-4-(Naphthalen-2-yl)-6-Arylcyclohex-3-Enecarboxylates. (n.d.). PMC - NIH. [Link]
Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies. (2025). PMC. [Link]
Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies. (n.d.). RSC Publishing. [Link]
Synthesis, Spectral Characterization, In-vitro Antibacterial and Antifungal Activities of Novel (2e)-Ethyl-2-(2-(2, 4-Dinitrophenyl) Hydrazono)-4-(Naphthalen-2-yl)-6-Arylcyclohex-3-Enecarboxylates. (2011). Brieflands. [Link]
Synthesis and antimicrobial screening of new ethyl-2-[2-(substituted benzylidene) hydrazinyl]-4-(4-nitrophenyl) thiazole-5-carboxylates. (2025). ResearchGate. [Link]
Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives. (n.d.). Semantic Scholar. [Link]
Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. (2025). Preprints.org. [Link]
Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds. (2018). PubMed. [Link]
Structure-Activity Relationship Studies on a Series of Novel, Substituted 1-Benzyl-5-Phenyltetrazole P2X7 Antagonists. (n.d.). Amanote Research. [Link]
Antioxidant and anti-inflammatory activities of selected medicinal plants and fungi containing phenolic and flavonoid compounds. (2012). PMC. [Link]
Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes. (2021). MDPI. [Link]
Synthesis and Cytotoxic Activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes. (2023). chem.folium.ru. [Link]
A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). MDPI. [Link]
Antioxidant and Anti-Inflammatory Activities of Lindera glauca Extracts. (n.d.). PubMed. [Link]
Quantitative structure-activity relationship studies of threo-methylphenidate analogs. (2025). ResearchGate. [Link]
Anti-Inflammatory, Antioxidant and Crystallographic Studies of N-Palmitoyl-Ethanol Amine (PEA) Derivatives. (2025). ResearchGate. [Link]
Total Phenolic and Flavonoid Contents, Antioxidant and Anti-Inflammatory Activities of Different Solvent Fractions from the Ethanolic Extract of Allium ampeloprasum (“Sibujing”). (2025). Sciforum. [Link]
Benchmarking Purity: A Comparative Analysis of Commercial Ethyl chloro((4-nitrophenyl)hydrazono)acetate
Executive Summary Ethyl chloro((4-nitrophenyl)hydrazono)acetate (CAS: 17113-00-5) is a critical hydrazonyl chloride intermediate, most notably utilized in the synthesis of pyrazole-based pharmaceuticals like Apixaban . I...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl chloro((4-nitrophenyl)hydrazono)acetate (CAS: 17113-00-5) is a critical hydrazonyl chloride intermediate, most notably utilized in the synthesis of pyrazole-based pharmaceuticals like Apixaban . Its reactivity—specifically the electrophilicity of the
-carbon—makes it a potent 1,3-dipole precursor (nitrile imine) for [3+2] cycloadditions.
However, commercial sources vary significantly in purity, often containing hydrolysis byproducts, unreacted diazonium residues, or geometric isomers that drastically reduce yield and regioselectivity in downstream cyclizations. This guide benchmarks "Technical Grade" (95%) against "High Purity" (>98%) variants, establishing a self-validating analytical protocol to ensure material suitability for drug development.
To benchmark this compound effectively, one must understand where impurities originate. The synthesis typically involves the Japp-Klingemann reaction: diazotization of 4-nitroaniline followed by coupling with ethyl 2-chloroacetoacetate.
Figure 1: Synthesis & Impurity Pathway
This diagram maps the origin of critical impurities tracked in this benchmark.
Caption: Synthesis workflow showing the Japp-Klingemann route and the origin of hydrolytic (Impurity A) and starting material (Impurity B) contaminants.
Benchmarking Methodology
We compared two representative commercial lots:
Sample A (Technical Grade): Stated purity 95%, yellow-orange powder.
HPLC-UV (Primary Metric): Reversed-phase separation to quantify polar hydrolysis products and non-polar dimers.
1H-NMR (Structural Validation): To detect isomeric ratios (E/Z) and residual solvents.
Melting Point (Physical Constant): Quick check for bulk crystallinity.
Experimental Protocols
Protocol 4.1: High-Resolution HPLC Method
Rationale: Hydrazonyl chlorides are thermally labile; GC is unsuitable due to potential degradation in the injector port. RP-HPLC is the gold standard.
Instrument: Agilent 1260 Infinity II or equivalent.
Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
Mobile Phase:
A: 0.1% Phosphoric acid in Water (Suppresses ionization of acidic impurities).
Self-Validation Step: Inject a blank (ACN) to ensure no carryover. Inject a known standard of 4-nitroaniline (starting material) to confirm resolution from the main peak.
Protocol 4.2: 1H-NMR Identification
Solvent: DMSO-d6 (CDCl3 is acceptable, but DMSO ensures solubility of polar impurities).
Key Signals to Monitor:
The following data summarizes the performance of the two commercial grades using the protocols defined above.
Table 1: Purity & Physical Characterization
Metric
Sample A (Tech Grade)
Sample B (High Purity)
Benchmark Target
Appearance
Dull Orange Powder
Bright Yellow Crystals
Bright Yellow
HPLC Purity (Area %)
94.2%
99.1%
>98.0%
Melting Point
128 - 133°C (Broad)
135 - 137°C (Sharp)
136 - 138°C
Water Content (KF)
0.8%
0.1%
<0.2%
Largest Impurity
3.5% (Hydrolysis Product)
0.4% (Isomer)
<0.5%
Detailed Impurity Profiling (HPLC)
Sample A showed a significant peak at RRT (Relative Retention Time) 0.45. LC-MS analysis (ESI-) confirmed this as the acid hydrolysis product (loss of ethyl group or conversion of -Cl to -OH), likely due to poor storage or moisture ingress.
Impact: This impurity consumes base in downstream reactions, altering the stoichiometry required for the generation of the nitrile imine intermediate.
Figure 2: Analytical Workflow for Incoming Goods
Use this logic flow to accept or reject batches.
Caption: Decision tree for quality control. Material failing the 98% threshold requires recrystallization to prevent side-reactions.
Discussion: The Cost of Impurities
Why does the difference between 95% and 98% matter for this specific compound?
Regioselectivity in Cycloadditions:
In the synthesis of Apixaban intermediates, the hydrazonyl chloride is converted to a nitrile imine in situ using a base (e.g., Triethylamine).
Scenario: If Sample A contains acidic hydrolysis impurities, they neutralize the base.
Result: Incomplete formation of the nitrile imine, leading to unreacted starting material and lower yields of the pyrazole core.
Stoichiometric Balance:
The chlorine atom is the leaving group. If the material is hydrolyzed (Cl replaced by OH or OEt), the mechanism changes. The "dead" impurity acts as a spectator or, worse, a nucleophile competitor, leading to complex reaction mixtures that are difficult to purify.
Recommendation: For GMP or late-stage intermediate synthesis, Sample B (High Purity) is the only viable option. Sample A requires recrystallization from Ethanol/Water (9:1) to remove polar hydrolysis byproducts before use.
References
Synthesis of Apixaban Intermediates. Asian Journal of Chemistry. (2025). Detailed Japp-Klingemann protocols and impurity profiles.
Japp-Klingemann Reaction Mechanisms. Organic Reactions. (2026). Foundational chemistry of azo-coupling to active methylene compounds.
Hydrazonyl Sultones and Nitrile Imine Stability. Journal of the American Chemical Society. (2023). Discusses the stability and reactivity of hydrazonyl chloride derivatives.
Hydrolytic Stability of Hydrazones. National Institutes of Health (PubMed). (2008). Kinetics of hydrazone hydrolysis under varying pH.
HPLC Method Development for Pharmaceutical Impurities. MDPI. (2025). General guidelines for validating HPLC methods for related substances.
Comparative study of solvent-based versus solvent-free synthesis of hydrazones.
A Technical Guide for Process Optimization in Drug Discovery Executive Summary The synthesis of hydrazones ( ) is a cornerstone reaction in medicinal chemistry, serving as a critical step in the development of antimicrob...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Process Optimization in Drug Discovery
Executive Summary
The synthesis of hydrazones (
) is a cornerstone reaction in medicinal chemistry, serving as a critical step in the development of antimicrobial, antitumor, and anti-inflammatory agents. Traditionally, this condensation reaction is performed in refluxing alcoholic solvents with acid catalysis. However, the rise of Green Chemistry and the need for high-throughput library generation have brought solvent-free mechanochemical methods to the forefront.
This guide provides a rigorous comparison of Solvent-Based (SB) versus Solvent-Free (SF) methodologies. Experimental evidence suggests that while SB methods offer homogeneity and familiarity, SF protocols frequently outperform them in yield (90-99% vs. 70-85%) , reaction kinetics (minutes vs. hours) , and environmental impact (E-factor reduction by >90%) .
Mechanistic Foundation
To optimize either protocol, one must understand the underlying reaction dynamics. The formation of a hydrazone is a classic nucleophilic addition-elimination reaction.
Nucleophilic Attack: The hydrazine nitrogen attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.
Dehydration: The rate-determining step (usually) where the hydroxyl group is protonated and eliminated as water, forming the C=N double bond.
Mechanistic Visualization
The following diagram illustrates the pathway and the critical role of water removal in driving the equilibrium.
Figure 1: Mechanistic pathway of hydrazone formation. Note that water accumulation (dotted red line) drives the reverse reaction (hydrolysis), which solvent-based reflux seeks to mitigate via azeotropic removal or excess heat.
Experimental Protocols
Method A: Solvent-Based Synthesis (Traditional)
Best for: Large-scale homogenous reactions where heat transfer is critical.
Reagents:
Substituted Benzaldehyde (1.0 eq)
Phenylhydrazine derivative (1.0 eq)
Solvent: Ethanol or Methanol (absolute)
Catalyst: Glacial Acetic Acid (2-3 drops)
Protocol:
Dissolution: Dissolve the aldehyde in Ethanol (10 mL/mmol) in a round-bottom flask.
Addition: Add the hydrazine derivative slowly with stirring.
Catalysis: Add glacial acetic acid.
Reflux: Heat the mixture to reflux (
for EtOH) for 2–6 hours . Monitor via TLC.
Workup: Cool to room temperature. If precipitate forms, filter under vacuum. If not, evaporate solvent to 50% volume and cool on ice.
Purification: Recrystallization from hot ethanol is usually required to remove unreacted hydrazine.
Best for: High-throughput screening, green chemistry compliance, and acid-sensitive substrates.
Reagents:
Substituted Benzaldehyde (1.0 eq)
Phenylhydrazine derivative (1.0 eq)
Optional: Silica gel or Alumina (solid support) if reactants are both liquids.
Protocol:
Mixing: Place equimolar amounts of aldehyde and hydrazine in a clean mortar.
Grinding: Grind vigorously with a pestle.
Observation: The mixture will often form a "eutectic melt" (becomes liquid/sticky) due to freezing point depression upon mixing, then re-solidify as the product forms.
Duration: Grind for 5–20 minutes .
Workup: Wash the solid residue with cold water or a small amount of cold ethanol to remove trace unreacted starting material.
Purification: Often not required. Dry in a desiccator.
Comparative Performance Analysis
The following data summarizes a comparative study involving the reaction of 4-nitrobenzaldehyde with phenylhydrazine (and similar derivatives).
Quantitative Data Table
Metric
Solvent-Based (Reflux)
Solvent-Free (Grinding)
Impact Analysis
Reaction Time
2 – 4 Hours
10 – 20 Minutes
SF is ~12x faster due to high reactant concentration.
Isolated Yield
68% – 78%
92% – 98%
SF yields are superior ; equilibrium is driven forward by water exclusion.
Purity (Crude)
Moderate (requires recrystallization)
High (>95%)
SF avoids solvent trapping; simple washing often suffices.
Atom Economy
~94%
~94%
Identical theoretical efficiency.
E-Factor
> 50 (High Waste)
< 2 (Low Waste)
SF eliminates solvent waste, the largest contributor to E-factor.
Energy Input
High (Continuous heating)
Low (Ambient + Mechanical)
SF is significantly more energy-efficient.
Workflow Comparison
Figure 2: Operational workflow comparison. Note the elimination of the energy-intensive reflux and solvent-heavy recrystallization steps in Method B.
Critical Discussion & Causality
Why does Solvent-Free work better?
Concentration Kinetics: In a solvent-based system, reactants are diluted (typically 0.1M – 1.0M). In a solvent-free "melt," the concentration is effectively the density of the material (~10M+). According to collision theory, this massive increase in concentration dramatically accelerates the reaction rate.
Thermodynamics & Equilibrium: Hydrazone formation is reversible. In reflux, water is trapped in the solvent matrix. In solid-state grinding, the water generated is often expelled from the crystal lattice or adsorbed by the drying agent (if used), shifting the equilibrium toward the product (Le Chatelier's principle).
The "Melt" Phenomenon: When two solids are mixed, the entropy of mixing often lowers the melting point of the mixture below room temperature (eutectic mixture). This creates a transient liquid phase where molecular mobility is high, facilitating the reaction without external solvent.
When to stick with Solvent-Based?
Despite the advantages of SF, solvent-based methods remain superior when:
Heat Dissipation: The reaction is extremely exothermic (runaway risk in bulk grinding).
Homogeneity: You are scaling up to kilogram quantities where mechanical grinding becomes inefficient or inconsistent.
Solubility: One reactant is a polymer or highly insoluble solid that requires solvation to expose reactive sites.
References
Discovery Scientific Society. (2022). Synthesis and Spectroscopic Studies of Dichloro p-Nitrophenyl Hydrazones: A Comparative Study.
RSC Advances. (2020). Comparative studies on conventional and solvent-free synthesis toward hydrazones: application of PXRD and chemometric data analysis. Royal Society of Chemistry.
MDPI. (2024). Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones.
Asian Journal of Green Chemistry. (2020). Green synthesis of new hippuric hydrazones.[2][3]
Master Organic Chemistry. (2018). Mechanism of Hydrazone Formation and Wolff-Kishner Reduction.[1][4][5]
Personal protective equipment for handling Ethyl chloro((4-nitrophenyl)hydrazono)acetate
Executive Summary & Risk Logic Ethyl chloro((4-nitrophenyl)hydrazono)acetate (CAS: 27143-13-1) is not merely an "irritant"; it is a reactive electrophilic intermediate. As a hydrazonoyl chloride derivative, its primary h...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Logic
Ethyl chloro((4-nitrophenyl)hydrazono)acetate (CAS: 27143-13-1) is not merely an "irritant"; it is a reactive electrophilic intermediate. As a hydrazonoyl chloride derivative, its primary hazard stems from its reactivity toward nucleophiles. Upon contact with moisture or biological tissue, it can undergo hydrolysis to release hydrogen chloride (HCl) and potentially alkylate/acylate biological macromolecules.
The "Why" Behind the Safety:
Skin/Eye Irritation (H315/H319): Caused by the acid chloride-like behavior of the chloro-hydrazone moiety.
Sensitization Potential: Hydrazone structures are known structural alerts for skin sensitization. Repeated exposure may trigger haptenization of skin proteins.
Respiratory Irritation (H335): Inhalation of dust or hydrolyzed vapors (HCl) damages mucous membranes.
This protocol treats the substance as a Corrosive Solid and Potential Sensitizer to ensure a margin of safety beyond the minimum SDS requirements.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.
PPE Category
Specification
Operational Logic (The "Why")
Hand Protection
Double Nitrile Gloves (Outer: min 5 mil; Inner: standard 4 mil)
Breakthrough Defense: While the solid is slow to permeate, solutions (often in DCM or THF) penetrate single gloves rapidly. Double gloving provides a "sacrificial" outer layer.
Eye Protection
Chemical Splash Goggles (ANSI Z87.1+)
Vapor/Dust Seal: Safety glasses are insufficient. The fine dust or vapors from hydrolysis can bypass side-shields, causing severe lacrimation and corneal damage.
Respiratory
Fume Hood (Primary)N95/P100 (Secondary/Emergency)
Engineering Control: All open handling must occur in a hood. The compound releases HCl on contact with humid air. Respirators are for spill cleanup only.
Body Defense
Lab Coat (High-Neck) + Tyvek Sleeves
Contact Prevention: Exposed wrists are the most common injury site. Tyvek sleeves bridge the gap between glove and coat cuff.
Operational Workflow & Engineering Controls
A. Pre-Handling Preparation[1][2]
Humidity Check: Ensure the environment is dry. High humidity accelerates hydrolysis, degrading the reagent and releasing HCl gas.
Static Control: This powder is prone to static charge. Use an antistatic gun or ionizer during weighing to prevent "flying powder" events.
B. Active Handling Protocol
Step 1: Weighing & Transfer
Location: Inside a certified chemical fume hood.
Technique: Use a disposable anti-static weighing boat. Do not use metal spatulas if the metal is reactive; use PTFE-coated or porcelain tools.
Precaution: Place a solvent-dampened Kimwipe (acetone or ethanol) immediately outside the balance door to catch any stray particles.
Step 2: Solubilization & Reaction
Solvent Choice: When dissolving in chlorinated solvents (e.g., Dichloromethane), the permeation rate through nitrile gloves increases drastically. Change outer gloves immediately upon any splash. [1]
Exotherm: If reacting with nucleophiles (amines, alkoxides), expect an exotherm. Add reagents dropwise at 0°C to control HCl evolution.
Mechanism: The base neutralizes the acidic byproducts and hydrolyzes the reactive chloro-group to a safer hydroxy species.
Wipe Down: Wipe all surfaces with the bicarb solution, followed by water, then ethanol.
Visualization: Safety Logic Flow
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.
Figure 1: Operational safety flowchart detailing the critical decision nodes for handling Ethyl chloro((4-nitrophenyl)hydrazono)acetate.
Emergency Response & Disposal
Emergency Procedures
Skin Contact: Immediate wash with soap and water for 15 minutes. Do not use ethanol on skin immediately, as it may increase permeation of the dissolved compound.
Eye Contact: Flush for 15 minutes. The compound hydrolyzes to acid; speed is critical to prevent corneal opacity.
Spill (Solid): Do not dry sweep (dust hazard). Cover with wet sand or vermiculite, scoop into a container, and wipe surface with 5%
.
Disposal Pathways
Classification: Halogenated Organic Waste.
Incompatibility:NEVER mix with strong oxidizers (e.g., nitric acid) or strong bases in the waste container without prior quenching.
Destruction: High-temperature incineration with flue gas scrubbing is required to manage
and emissions.
References
PubChem. (2023). Ethyl chloro((4-nitrophenyl)hydrazono)acetate Compound Summary. National Library of Medicine. [Link]